Sae-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H30ClN5O5S2 |
|---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
[(1R,2S,4R)-4-[[5-[(1R)-7-chlorospiro[3,4-dihydro-2H-isoquinoline-1,4'-6,7-dihydro-5H-1-benzothiophene]-2'-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate |
InChI |
InChI=1S/C27H30ClN5O5S2/c28-17-4-3-15-5-7-32-27(20(15)9-17)6-1-2-23-21(27)11-24(39-23)25(35)19-12-30-14-31-26(19)33-18-8-16(22(34)10-18)13-38-40(29,36)37/h3-4,9,11-12,14,16,18,22,32,34H,1-2,5-8,10,13H2,(H2,29,36,37)(H,30,31,33)/t16-,18-,22+,27-/m1/s1 |
InChI Key |
PWIDQBTXKLUEOZ-HCCSZCDUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The SaeRS Two-Component System in Staphylococcus aureus
An in-depth analysis of the current scientific literature reveals that "Sae-IN-2" is not a standard or widely recognized designation for a specific molecule. The search results primarily point to two distinct areas of research which could potentially be related to the user's query: the SaeRS two-component system in Staphylococcus aureus and the human SAE1/SAE2 enzymes involved in SUMOylation.
To provide an accurate and relevant technical guide, clarification is required from the user to identify which of these systems "this compound" is intended to target.
The SaeRS system is a critical regulator of virulence factor expression in the bacterium Staphylococcus aureus. It is a classic two-component system consisting of a membrane-bound sensor histidine kinase (SaeS) and a cytoplasmic response regulator (SaeR).
Mechanism of Action of the SaeRS System:
The SaeRS system responds to specific environmental signals, such as those produced by neutrophils, leading to the autophosphorylation of the sensor kinase SaeS.[1] The phosphate (B84403) group is then transferred to the response regulator SaeR.[1] Phosphorylated SaeR (SaeR~P) acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression.[1][2] This signaling cascade controls the production of numerous virulence factors, including alpha-hemolysin (B1172582) and coagulase.[2]
A key aspect of SaeS activation is its modulation by the composition of the bacterial cell membrane, specifically the presence of branched-chain fatty acids (BCFAs).[1] Changes in membrane BCFA content can allosterically regulate the kinase activity of SaeS, thereby influencing the phosphorylation state of SaeR and downstream virulence gene expression.[1]
Potential Role of an Inhibitor ("this compound"):
A hypothetical inhibitor, "this compound," targeting this system could act through several mechanisms:
-
Inhibition of SaeS Kinase Activity: The inhibitor could bind to the ATP-binding site of SaeS or to an allosteric site, preventing its autophosphorylation.
-
Blocking Phosphotransfer: It could interfere with the transfer of the phosphate group from SaeS to SaeR.
-
Inhibiting SaeR DNA Binding: The molecule might bind to the DNA-binding domain of SaeR, preventing it from recognizing its target promoter sequences.
-
Modulating Membrane Fluidity: "this compound" could potentially alter the membrane composition, specifically the BCFA levels, to indirectly inhibit SaeS activity.
A diagram illustrating the SaeRS signaling pathway and potential points of inhibition is provided below.
Caption: The SaeRS two-component signaling pathway in S. aureus and potential inhibition points for a hypothetical "this compound".
Human SAE1/SAE2 SUMO-Activating Enzymes
In humans, SAE1 (SUMO-activating enzyme subunit 1) and SAE2 (SUMO-activating enzyme subunit 2) form a heterodimer that functions as the E1 activating enzyme in the SUMOylation pathway. SUMOylation is a post-translational modification process that attaches Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, thereby regulating their function, localization, and stability.
Mechanism of Action of SAE1/SAE2:
The SAE1/SAE2 heterodimer initiates the SUMOylation cascade in an ATP-dependent manner. The process involves the following steps:
-
SUMO Activation: The SAE1/SAE2 complex binds to a SUMO protein and ATP.
-
Thioester Bond Formation: SAE1/SAE2 hydrolyzes ATP to form a high-energy thioester bond between a cysteine residue in SAE2 and the C-terminal glycine (B1666218) of the SUMO protein.
-
Transfer to E2: The activated SUMO is then transferred to a SUMO-conjugating enzyme (E2), typically Ubc9.
-
Transfer to Target: The E2 enzyme, often with the help of an E3 ligase, transfers the SUMO protein to a lysine (B10760008) residue on the target protein.
This pathway is crucial for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Autoantibodies against SAE1/SAE2 have also been identified in patients with dermatomyositis.[3][4]
Potential Role of an Inhibitor ("this compound"):
A hypothetical inhibitor, "this compound," targeting the SAE1/SAE2 complex could function by:
-
ATP-Competitive Inhibition: Binding to the ATP-binding site on the SAE1/SAE2 complex, preventing SUMO activation.
-
Non-Competitive Inhibition: Binding to an allosteric site to induce a conformational change that prevents SUMO binding or activation.
-
Covalent Inhibition: Forming a covalent bond with the active site cysteine of SAE2, thereby irreversibly blocking the formation of the thioester intermediate.
A diagram illustrating the SUMOylation pathway and potential points of inhibition is provided below.
References
An In-depth Technical Guide to Sae-IN-2 (TAK-981/Subasumstat): A First-in-Class SUMO-Activating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism implicated in a myriad of cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair. Dysregulation of the SUMOylation pathway is increasingly recognized as a hallmark of various pathologies, most notably cancer. The SUMO-activating enzyme (SAE) represents the apex of the SUMOylation cascade, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of Sae-IN-2, with a primary focus on its clinical-stage derivative, TAK-981 (subasumstat), a first-in-class, selective inhibitor of SAE. We will delve into its mechanism of action, present key preclinical and clinical data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to the SUMOylation Pathway
SUMOylation is a dynamic and reversible process analogous to ubiquitination. It involves the covalent attachment of SUMO proteins to lysine (B10760008) residues on target proteins. This process is governed by a sequential enzymatic cascade:
-
E1 Activating Enzyme (SAE): The heterodimeric SAE (composed of SAE1 and SAE2 subunits) activates the SUMO protein in an ATP-dependent manner.
-
E2 Conjugating Enzyme (Ubc9): The activated SUMO is then transferred to the sole E2 conjugating enzyme, Ubc9.
-
E3 Ligating Enzymes: While not always required, E3 ligases facilitate the transfer of SUMO from Ubc9 to specific substrate proteins.
The consequence of SUMOylation is diverse and substrate-dependent, often altering protein stability, localization, and interaction partners. Notably, the SUMOylation pathway has been shown to suppress the type I interferon (IFN) response, a critical component of the innate immune system's anti-tumor activity.
This compound (TAK-981): Mechanism of Action
TAK-981 is a potent and selective, mechanism-based inhibitor of the SUMO-activating enzyme.[1][2] Its inhibitory action is not through direct competition with ATP or SUMO. Instead, TAK-981 forms an irreversible covalent adduct with the SUMO protein within the active site of the SAE.[3][4] This TAK-981-SUMO adduct effectively traps the SUMO protein, preventing its transfer to the E2 conjugating enzyme, Ubc9, and thereby halting the entire downstream SUMOylation cascade.[4] This leads to a global decrease in protein SUMOylation.
Mechanism of TAK-981 Inhibition.
Quantitative Data
The inhibitory activity of TAK-981 and related compounds has been characterized in various biochemical and cellular assays.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| TAK-981 | In vitro SUMOylation | RanGAP1-C2 | 0.15 µM | [1] |
| TAK-981 | Cell Viability (24h) | HL-60 | 10 nM (approx.) | [5] |
| TAK-981 | Cell Viability (24h) | U937 | 10 nM (approx.) | [5] |
| TAK-981 | Cell Viability (24h) | THP-1 | 10 nM (approx.) | [5] |
| TAK-981 | Cell Viability (96h) | OCI-AML3 | 10 nM (approx.) | [6] |
Experimental Protocols
A variety of in vitro and cell-based assays are utilized to characterize the activity of SAE inhibitors. Below are outlines of key experimental methodologies.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SUMOylation Inhibition
This assay quantitatively measures the inhibition of SUMO conjugation to a substrate protein.
Principle: This is a sandwich immunoassay in a microplate format. A biotinylated SUMO substrate and a GST-tagged SUMO protein are used. The SUMOylation reaction is initiated by the addition of E1 (SAE) and E2 (Ubc9) enzymes. The reaction product is detected using a Europium cryptate-labeled anti-GST antibody (donor) and a streptavidin-XL665 (acceptor). When the donor and acceptor are brought into proximity through the SUMOylated substrate, a FRET signal is generated.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, enzyme mix (SAE, Ubc9), substrate mix (biotinylated peptide, GST-SUMO), and inhibitor dilutions.
-
Reaction Setup: In a 384-well plate, add the inhibitor or vehicle, followed by the enzyme mix.
-
Initiation: Add the substrate mix to initiate the SUMOylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (Europium cryptate-anti-GST and Streptavidin-XL665).
-
Incubation: Incubate for a further period (e.g., 2-4 hours) to allow for antibody binding.
-
Readout: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against inhibitor concentration to determine the IC50.
In Vitro Transthiolation Assay
This assay monitors the transfer of SUMO from the E1 enzyme to the E2 enzyme.
Principle: The formation of the SUMO-Ubc9 thioester conjugate is detected by non-reducing SDS-PAGE and Western blotting. Inhibition of SAE will prevent the loading of SUMO onto Ubc9.
Protocol Outline:
-
Reaction Mix: Prepare a reaction buffer containing ATP, recombinant SAE, and the test inhibitor.
-
Initiation: Add recombinant SUMO and Ubc9 to start the reaction.
-
Incubation: Incubate at 37°C for a specified time.
-
Quenching: Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-Ubc9 antibody to visualize the Ubc9-SUMO conjugate.
Cellular SUMO Conjugation Assay (Western Blot)
This assay assesses the global levels of protein SUMOylation within cells following inhibitor treatment.
Protocol Outline:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the SAE inhibitor for a specified duration.
-
Lysis: Lyse the cells in a denaturing buffer containing a cysteine protease inhibitor (e.g., N-ethylmaleimide) to preserve SUMO conjugates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for SUMO-1 or SUMO-2/3.
-
Analysis: The intensity of the high molecular weight smear, representing SUMO-conjugated proteins, is quantified to assess the extent of SUMOylation inhibition.
Cellular SUMO Conjugation Assay Workflow.
Downstream Signaling: Induction of the Type I Interferon Pathway
A key consequence of SAE inhibition by TAK-981 is the activation of the type I interferon (IFN-I) signaling pathway.[7][8][9] This pathway is a cornerstone of the innate immune response to viral and bacterial infections, as well as to cellular stress and cancer.
Mechanism of Induction: While the precise molecular links are still under investigation, inhibition of SUMOylation is thought to relieve the repression of key transcription factors and signaling molecules involved in the IFN-I response. This leads to the production and secretion of IFN-α and IFN-β.
Signaling Cascade:
-
IFN-I Production: SAE inhibition leads to the transcription of IFN-I genes and the secretion of IFN-α/β.
-
Receptor Binding: Secreted IFN-α/β binds to the interferon-α/β receptor (IFNAR) on the cell surface.
-
JAK-STAT Activation: This binding activates the receptor-associated Janus kinases (JAK1 and TYK2), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.
-
ISGF3 Formation: Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISG Factor 3 (ISGF3) complex.
-
Gene Transcription: ISGF3 translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs).
-
Antitumor Effects: The expression of ISGs leads to a range of antitumor effects, including enhanced antigen presentation, activation of natural killer (NK) cells and cytotoxic T lymphocytes, and direct antiproliferative and pro-apoptotic effects on tumor cells.
Type I Interferon Signaling Pathway.
Preclinical and Clinical Landscape
TAK-981 has demonstrated promising antitumor activity in a range of preclinical models, both as a monotherapy and in combination with other agents.[5][8] Its ability to stimulate the innate and adaptive immune systems provides a strong rationale for its development in immuno-oncology.
Phase 1 clinical trials of TAK-981 have shown a manageable safety profile and early signs of clinical activity in patients with advanced solid tumors and lymphomas.[10] Dose-dependent pharmacodynamic effects, including target engagement and induction of the IFN-I pathway, have been observed.[10] Ongoing and future studies will further elucidate the therapeutic potential of this novel class of inhibitors.
Conclusion
This compound, exemplified by the clinical candidate TAK-981, represents a novel and promising therapeutic strategy that targets a fundamental cellular process. By inhibiting the SUMOylation cascade, these molecules can exert pleiotropic antitumor effects, including direct cell cycle arrest and, importantly, the activation of a robust anti-tumor immune response through the induction of type I interferon signaling. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to further understand and exploit the therapeutic potential of SAE inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation | Blood | American Society of Hematology [ashpublications.org]
- 5. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. biorxiv.org [biorxiv.org]
- 8. gut.bmj.com [gut.bmj.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. targetedonc.com [targetedonc.com]
Unveiling the Biological Activity of Sae-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sae-IN-2, also identified as compound 6, has emerged as a potent and specific inhibitor of the SUMO-activating enzyme (SAE). This technical guide provides a comprehensive analysis of the currently available data on the biological activity of this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of its mechanism of action, quantitative inhibitory data, and the signaling pathways it modulates.
Introduction to this compound and its Target: SUMO-Activating Enzyme (SAE)
This compound is a small molecule inhibitor targeting the SUMO-activating enzyme (SAE), the crucial E1 enzyme that initiates the SUMOylation cascade. SUMOylation is a post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is critical for regulating a multitude of cellular functions, including gene expression, DNA repair, signal transduction, and cell cycle control.
The SAE is a heterodimer composed of the SAE1 and SAE2 subunits. It functions by activating the SUMO protein in an ATP-dependent manner, forming a high-energy thioester bond between itself and SUMO. This activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9, and subsequently to a substrate protein, often with the help of an E3 ligase. By inhibiting SAE, this compound effectively blocks the entire SUMOylation pathway, leading to significant downstream cellular consequences.
Quantitative Biological Activity
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the SUMO-activating enzyme.
| Compound | Target | IC50 (nM) |
| This compound (compound 6) | SUMO-activating enzyme (SAE) | 27.8[1] |
This low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of its target enzyme.
Mechanism of Action and Signaling Pathways
This compound functions as a direct inhibitor of the SUMO-activating enzyme. By binding to SAE, it prevents the initial activation of SUMO proteins, thereby halting the entire SUMOylation cascade. The disruption of this fundamental cellular process has wide-ranging effects on various signaling pathways. While specific studies detailing the global impact of this compound on cellular signaling are not yet publicly available, the known roles of SUMOylation allow for the extrapolation of its likely effects.
dot
By inhibiting SAE, this compound is predicted to impact signaling pathways that are heavily regulated by SUMOylation, including:
-
NF-κB Signaling: SUMOylation of key components of the NF-κB pathway, such as IκBα and NEMO, is crucial for its regulation. Inhibition by this compound could therefore modulate inflammatory responses.
-
p53 Signaling: The tumor suppressor p53 is a major target of SUMOylation, which affects its transcriptional activity and stability. This compound may therefore influence cell cycle arrest and apoptosis through the p53 pathway.
-
DNA Damage Response (DDR): Numerous proteins involved in DNA repair, such as BRCA1 and 53BP1, are SUMOylated, which is essential for their recruitment to sites of DNA damage. This compound could potentially sensitize cells to DNA-damaging agents.
dot
References
The Discovery and Development of SaeRS Two-Component System Inhibitors: A Technical Overview
Disclaimer: The specific compound "Sae-IN-2" is not documented in publicly available scientific literature. This guide provides a comprehensive technical overview of the discovery and development of representative inhibitors targeting the Staphylococcus aureus SaeRS two-component system, a critical regulator of virulence. The principles and methodologies described herein are directly applicable to the research and development of novel anti-virulence agents targeting this pathway.
Introduction to the SaeRS Two-Component System
The SaeRS two-component system (TCS) is a key signal transduction pathway in Staphylococcus aureus that governs the expression of a wide array of virulence factors, including toxins, hemolysins, and surface proteins.[1] This system is composed of the sensor histidine kinase SaeS and the cognate response regulator SaeR.[1] Upon sensing specific environmental signals, such as those encountered during host infection, SaeS autophosphorylates and subsequently transfers the phosphoryl group to SaeR.[1] Phosphorylated SaeR (SaeR-P) then binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[2] Due to its central role in staphylococcal pathogenesis, the SaeRS TCS has emerged as a promising target for the development of novel anti-virulence therapies.[3]
Discovery of SaeRS Inhibitors
The discovery of SaeRS inhibitors has largely been driven by high-throughput screening (HTS) of small molecule libraries. These screens typically employ reporter gene assays where the expression of a reporter (e.g., GFP, luciferase) is under the control of a SaeR-dependent promoter.
One successful screening campaign identified phenazopyridine hydrochloride (PP-HCl) from a library of 3,920 bioactive molecules. This screen aimed to identify compounds that could inhibit the transcription of the toxic shock syndrome toxin-1 (TSST-1) gene without affecting bacterial growth.[4] Another HTS effort utilizing a GFP-Lux dual reporter system driven by the saeP1 promoter led to the discovery of HR3744 .[5][6] Further structure-activity relationship (SAR) studies on HR3744 led to the identification of a more potent analog, SAV13 .[5][6]
A distinct screening approach involved the heterologous expression of the S. aureus SaeRS system in Bacillus subtilis, which facilitated the screening of a small molecule library under simpler culturing conditions. This strategy identified NSC97920 as a potent inhibitor of SaeRS signaling.[7][8]
In addition to HTS, drug repurposing efforts have also yielded SaeRS inhibitors. For instance, a screen of 12,200 small molecules identified the FDA-approved anti-cancer drugs streptozotocin (B1681764) (STZ) and floxuridine (FU) as inhibitors of the SaeRS system.[3] Similarly, the non-steroidal anti-inflammatory drug (NSAID) fenoprofen was identified as a potential SaeR inhibitor through in silico screening of the DrugBank database.[9]
Mechanism of Action of Representative SaeRS Inhibitors
The identified SaeRS inhibitors exhibit diverse mechanisms of action, targeting different components of the signaling cascade.
-
SaeS Kinase Inhibitors: Several compounds function by inhibiting the kinase activity of SaeS, thereby preventing the phosphorylation of SaeR. PP-HCl was shown to compete with ATP for binding to SaeS, thus inhibiting its kinase function.[4] NSC97920 also acts by suppressing the autophosphorylation of the SaeS histidine kinase.[7][8]
-
SaeR DNA-Binding Inhibitors: Other inhibitors directly interfere with the function of the response regulator SaeR. HR3744 and its analog SAV13 were found to directly interact with the DNA-binding domain of SaeR, inhibiting its binding to target promoter DNA.[5][6] Fenoprofen is also proposed to act as an inhibitor of the SaeR protein.[9]
The following diagram illustrates the points of intervention for these inhibitors within the SaeRS signaling pathway.
Caption: Inhibition points of representative compounds in the SaeRS signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for representative SaeRS inhibitors.
Table 1: In Vitro Potency of SaeRS Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| Floxuridine (FU) | SaeRS System | P1 promoter-reporter | 0.5 | [3] |
| Floxuridine (FU) | SaeRS System | Phla promoter-reporter | 0.4 | [3] |
| Streptozotocin (STZ) | SaeRS System | P1 promoter-reporter | 13.5 | [3] |
| Streptozotocin (STZ) | SaeRS System | Phla promoter-reporter | 4.0 | [3] |
Table 2: In Vivo Efficacy of SaeRS Inhibitors
| Compound | Animal Model | S. aureus Strain | Outcome | Reference |
| HR3744 | Mouse bacteremia | Not specified | Exhibited in vivo effectiveness | [5] |
| SAV13 | Mouse bacteremia | Not specified | Exhibited in vivo effectiveness | [5] |
| Streptozotocin (STZ) | Murine intraperitoneal infection | Not specified | Protected mice from infection | [3] |
| Floxuridine (FU) | Murine intraperitoneal infection | Not specified | Protected mice from infection | [3] |
Experimental Protocols
High-Throughput Screening (HTS) for SaeRS Inhibitors
A common workflow for discovering SaeRS inhibitors via HTS is outlined below.
Caption: A generalized workflow for high-throughput screening of SaeRS inhibitors.
Detailed Methodology:
-
Reporter Strain Construction: A reporter strain of S. aureus is engineered to express a reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of a SaeR-dependent promoter, such as the P1 promoter of the sae operon.
-
Library Screening: The reporter strain is cultured in a suitable medium and dispensed into 384- or 1536-well microtiter plates. A library of small molecules is then added to the plates, with each well receiving a different compound.
-
Incubation and Measurement: The plates are incubated to allow for bacterial growth and reporter gene expression. After incubation, two measurements are taken for each well: the reporter signal (e.g., fluorescence intensity for GFP) and a measure of bacterial growth (e.g., optical density at 600 nm - OD600).
-
Hit Identification: Primary hits are identified as compounds that significantly reduce the reporter signal without substantially inhibiting bacterial growth. This distinguishes true anti-virulence compounds from those with general antimicrobial activity.
-
Hit Confirmation and Dose-Response: The activity of primary hits is confirmed through secondary assays. Dose-response curves are generated to determine the 50% inhibitory concentration (IC50) for the confirmed hits.
Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To determine if an inhibitor prevents the binding of SaeR to its target DNA.
Methodology:
-
Protein Purification: The DNA-binding domain of SaeR is expressed and purified.
-
DNA Probe Labeling: A DNA fragment containing the SaeR binding site is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the purified SaeR protein in the presence and absence of the test inhibitor at various concentrations.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The position of the labeled DNA probe is visualized. If SaeR binds to the DNA, a slower-migrating protein-DNA complex will be observed. An effective inhibitor will reduce or eliminate the formation of this complex.
Preclinical Development and Future Perspectives
The discovery of SaeRS inhibitors represents a significant step towards the development of novel therapeutics to combat S. aureus infections. The preclinical development path for these compounds would involve:
-
Lead Optimization: Modifying the chemical structure of initial hits to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the efficacy of optimized compounds in various animal models of S. aureus infection, such as skin and soft tissue infection, bacteremia, and pneumonia models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their potential toxicity.
The development of anti-virulence agents that target the SaeRS system holds great promise for several reasons. By disarming the pathogen rather than killing it, these inhibitors may exert less selective pressure for the development of resistance. Furthermore, they could potentially be used in combination with traditional antibiotics to enhance their efficacy and reduce the required dosage. Continued research in this area is crucial for translating these promising discoveries into clinically effective treatments for staphylococcal diseases.
References
- 1. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The FDA-approved anti-cancer drugs, streptozotocin and floxuridine, reduce the virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of an antivirulence compound that targets the Staphylococcus aureus SaeRS two-component system to inhibit toxic shock syndrome toxin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Staphylococcus aureus Virulence Inhibitor Identified by SaeRS Refactoring and Screening in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposed Fenoprofen Targeting SaeR Attenuates Staphylococcus aureus Virulence in Implant-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of SUMO-Activating Enzyme (SAE) in Cellular Processes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that governs a vast array of cellular functions. At the apex of this cascade lies the SUMO-activating enzyme (SAE), a heterodimeric complex composed of SAE1 and SAE2 subunits. As the sole E1 enzyme for SUMOylation, SAE is indispensable for the activation of SUMO proteins, thereby initiating a cascade that modulates protein function, localization, and stability. This technical guide provides an in-depth exploration of the core functions of SAE in fundamental cellular processes, with a particular focus on its roles in the DNA damage response and cell cycle regulation. We present a compilation of quantitative data, detailed experimental protocols for studying SAE and SUMOylation, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to the SUMOylation Pathway and the Central Role of SAE
SUMOylation is a reversible post-translational modification where SUMO proteins are covalently attached to lysine (B10760008) residues on target proteins. This process is analogous to ubiquitination but utilizes a distinct enzymatic machinery and generally does not target proteins for degradation. Instead, SUMOylation is intricately involved in regulating nuclear transport, transcriptional regulation, apoptosis, and cell cycle progression[1].
The SUMOylation cascade is initiated by the SAE, which activates SUMO in an ATP-dependent manner. The SAE heterodimer, comprising SAE1 (also known as Aos1) and SAE2 (also known as Uba2), facilitates the adenylation of the C-terminal glycine (B1666218) of SUMO. Subsequently, a high-energy thioester bond is formed between the SUMO C-terminus and a catalytic cysteine residue on the SAE2 subunit[2][3][4]. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9, which, in concert with or without an E3 ligase, conjugates SUMO to the target protein[3][5]. This fundamental role places SAE as a master regulator of the entire SUMOylation landscape.
Quantitative Analysis of SAE Function
Understanding the enzymatic properties of SAE is crucial for dissecting its cellular roles and for the development of targeted therapeutics. The following tables summarize key quantitative data related to SAE activity and its interaction with SUMO isoforms.
| Parameter | Value | SUMO Isoform | Method | Reference |
| Dissociation Constant (Kd) | 3.7 ± 1.1 µM | SUMO1 | MicroScale Thermophoresis (MST) | [6] |
| 14.7 ± 1.8 µM | SUMO2 | MicroScale Thermophoresis (MST) | [6] | |
| Kd (SAE2-K164Q mutant) | 28.0 ± 12.19 µM | SUMO1 | MicroScale Thermophoresis (MST) | [6] |
| 0.4 ± 0.13 µM | SUMO2 | MicroScale Thermophoresis (MST) | [6] |
Table 1: Binding affinities of wild-type and mutant SAE1/SAE2 for SUMO1 and SUMO2.
| Inhibitor | Target | Potency | Effect | Reference |
| ML-792 | SAE | Nanomolar | Blocks SAE activity and total SUMOylation, decreases cancer cell proliferation, induces mitotic progression and chromosome segregation defects. | [7][8][9] |
Table 2: Characteristics of the SAE inhibitor ML-792.
SAE in Critical Cellular Signaling Pathways
SAE-mediated SUMOylation is integral to the proper functioning of several signaling pathways that are fundamental for cellular homeostasis and response to stress.
DNA Damage Response
The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. The ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are central players in this response, initiating signaling cascades that lead to cell cycle arrest and DNA repair[10][11][12]. SUMOylation has emerged as a critical regulator of the DDR, with SAE playing a key role in activating this modification in response to DNA damage.
Upon DNA damage, both ATM and ATR are activated and phosphorylate a multitude of downstream targets. One of the key substrates in this pathway is the end resection factor Sae2 (in yeast), which is involved in the processing of DNA double-strand breaks[2]. The function of Sae2 is regulated by both phosphorylation and SUMOylation, and these two modifications act in synergy to promote its function in DNA repair[2]. The SUMOylation of Sae2, which is dependent on the prior activation of SUMO by SAE, enhances its solubility and function in DNA end resection[2]. This highlights a direct mechanistic link between SAE activity and the machinery of DNA repair.
Cell Cycle Regulation
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Checkpoints at various stages of the cell cycle monitor the integrity of cellular processes and can halt progression in response to errors. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged or incompletely replicated DNA[10][13][14].
SAE-dependent SUMOylation plays a crucial role in the regulation of the G2/M checkpoint. The activity of the master mitotic regulator, the Cyclin B-CDK1 complex, is controlled by the phosphorylation status of CDK1, which is in turn regulated by the phosphatase Cdc25 and the kinases Wee1 and Myt1[11][12][13]. In response to DNA damage, the ATM/ATR-Chk1/Chk2 signaling cascade is activated, leading to the inhibition of Cdc25 and the activation of Wee1, which results in the inhibitory phosphorylation of CDK1 and a G2 arrest[11][12].
SUMOylation is involved in this regulatory network by targeting key checkpoint proteins. While the precise and complete repertoire of SAE-dependent SUMOylation targets at the G2/M checkpoint is an active area of research, it is clear that global SUMOylation levels fluctuate during the cell cycle and that proper mitotic progression is dependent on a functional SUMOylation pathway[4][7]. Inhibition of SAE leads to defects in chromosome segregation and mitotic arrest, underscoring the essential role of SAE in ensuring the fidelity of cell division[7][8].
Experimental Protocols
In Vitro SUMOylation Assay
This protocol allows for the determination of whether a protein of interest can be SUMOylated in a controlled environment.
Materials:
-
Recombinant human SAE1/SAE2 (E1 enzyme)
-
Recombinant human Ubc9 (E2 enzyme)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
Protein of interest (purified or in vitro translated)
-
10x SUMOylation buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl2, 20 mM DTT)
-
ATP solution (100 mM)
-
Creatine (B1669601) phosphokinase and creatine phosphate (B84403) (for ATP regeneration, optional)
-
Inorganic pyrophosphatase (optional)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
On ice, prepare a reaction mixture containing the following components in a microcentrifuge tube:
-
1 µL 10x SUMOylation buffer
-
100 ng purified SAE1/SAE2 (E1)
-
400 ng purified Ubc9 (E2)
-
1 µg purified SUMO protein
-
1-5 µL of the protein of interest
-
Deionized water to a final volume of 9 µL.
-
-
Initiate the reaction by adding 1 µL of 10 mM ATP solution.
-
Mix gently by pipetting and incubate the reaction at 30°C for 1-2 hours[15].
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Western blotting with an antibody against the protein of interest or an anti-SUMO antibody to detect the higher molecular weight SUMOylated species.
SAE Activity Assay (Thioester Bond Formation)
This assay measures the formation of the thioester bond between SAE2 and SUMO, a direct measure of SAE activity.
Materials:
-
Recombinant human SAE1/SAE2
-
Recombinant human SUMO-1 or SUMO-2
-
10x SUMOylation buffer
-
ATP solution (100 mM)
-
Non-reducing SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice containing:
-
2 µL 10x SUMOylation buffer
-
1 µM SAE1/SAE2
-
10 µM SUMO protein
-
Deionized water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of 50 mM ATP solution.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding an equal volume of 2x non-reducing SDS-PAGE loading buffer.
-
Incubate the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE under non-reducing conditions, followed by Western blotting using an anti-SAE2 antibody. A higher molecular weight band corresponding to the SAE2~SUMO thioester intermediate will be visible.
Immunoprecipitation of SUMOylated Proteins
This protocol is designed to isolate SUMOylated proteins from cell lysates.
Materials:
-
Cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with 20 mM N-ethylmaleimide (NEM) and protease inhibitors
-
Anti-SUMO-1 or anti-SUMO-2/3 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer without NEM)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Lyse cells in ice-cold lysis buffer containing NEM to inhibit SUMO isopeptidases.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the anti-SUMO antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Conclusion
The SUMO-activating enzyme, SAE, stands as a gatekeeper to the vast regulatory landscape of SUMOylation. Its singular role as the E1 enzyme makes it an essential component of cellular machinery, with profound implications for genome stability, cell cycle progression, and overall cellular homeostasis. The intricate involvement of SAE in the DNA damage response and cell cycle control highlights its potential as a therapeutic target in diseases characterized by dysregulated proliferation and genomic instability, such as cancer. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools and knowledge to further unravel the complexities of SAE function and to accelerate the development of novel therapeutic strategies targeting the SUMOylation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Sumoylation Influences DNA Break Repair Partly by Increasing the Solubility of a Conserved End Resection Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein SUMOylation: Mechanisms, Regulation, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 13. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. is.muni.cz [is.muni.cz]
Validating the SaeRS Two-Component System as a Therapeutic Target: A Technical Guide
The SaeRS two-component system (TCS) in Staphylococcus aureus is a critical regulator of virulence, controlling the expression of numerous factors essential for pathogenesis.[1][2][3] This central role makes it a compelling target for the development of novel anti-virulence agents. This technical guide provides an in-depth overview of the SaeRS system, outlining its mechanism of action and presenting a framework for the target validation of potential inhibitors, hypothetically termed "Sae-IN-2". This document is intended for researchers, scientists, and drug development professionals.
The SaeRS Two-Component System: Core Components and Function
The SaeRS TCS is a complex signaling pathway composed of four key proteins encoded by the sae operon, which includes two promoters, P1 and P3.[1][2][4] The core components and their functions are summarized in the table below.
| Component | Type | Function |
| SaeS | Sensor Histidine Kinase | A membrane-bound sensor that autophosphorylates in response to specific environmental signals, such as human neutrophil peptides (HNPs).[2] It then transfers the phosphoryl group to SaeR.[1][4] |
| SaeR | Response Regulator | A cytoplasmic protein that, upon phosphorylation by SaeS, binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][3][4] |
| SaeP | Auxiliary Lipoprotein | A membrane-associated protein whose precise function is not fully understood but is thought to be involved in signal transduction.[4] |
| SaeQ | Auxiliary Protein | A protein also presumed to be involved in signal transduction, though its exact mechanism of action remains to be fully elucidated.[4] |
The expression of the sae operon is driven by two promoters: P3, which is constitutive and provides basal levels of SaeR and SaeS, and P1, which is autoregulated by phosphorylated SaeR (SaeR~P).[2]
The SaeRS Signaling Pathway
The activation of the SaeRS system follows a canonical two-component signaling pathway. Upon sensing an external stimulus, the sensor kinase SaeS undergoes autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator SaeR.[1][4] Phosphorylated SaeR then binds to a direct repeat DNA sequence (GTTAAN6GTTAA) within the P1 promoter and other target gene promoters, leading to the transcriptional regulation of a wide array of virulence factors.[1][3] These include hemolysins, leukocidins, coagulase, and nuclease.[2]
Target Validation Workflow for a SaeRS Inhibitor (this compound)
A critical step in drug development is target validation, which confirms that modulating a specific molecular target will have the desired therapeutic effect.[5][6][7] The following workflow outlines key experimental stages for validating the SaeRS system as a target for an inhibitor like "this compound".
Experimental Protocols for Target Validation
Below are detailed methodologies for key experiments in the validation of a SaeRS inhibitor.
1. In Vitro / Biochemical Assays
-
Target Engagement Assays:
-
Protocol: Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can be employed to measure the direct binding of "this compound" to purified SaeS or SaeR proteins.[8] Recombinant His-tagged SaeS and SaeR can be expressed and purified from E. coli. The protein is immobilized on a sensor chip, and varying concentrations of the inhibitor are passed over the surface to determine binding affinity (KD), and association (ka) and dissociation (kd) rates.
-
-
SaeS Autophosphorylation Inhibition Assay:
-
Protocol: Purified SaeS is incubated with [γ-32P]ATP in the presence of varying concentrations of "this compound". The reaction is stopped at different time points, and the proteins are separated by SDS-PAGE. The gel is then exposed to a phosphor screen, and the incorporation of 32P into SaeS is quantified to determine the IC50 of the inhibitor.
-
-
Phosphotransfer Inhibition Assay:
-
Protocol: SaeS is first autophosphorylated with [γ-32P]ATP. Purified SaeR and "this compound" are then added to the reaction. The transfer of the phosphate group from SaeS to SaeR is monitored over time by SDS-PAGE and autoradiography. A decrease in phosphorylated SaeR in the presence of the inhibitor indicates successful inhibition.
-
-
SaeR~P DNA Binding Assay:
-
Protocol: An Electrophoretic Mobility Shift Assay (EMSA) can be used to assess the inhibition of SaeR~P binding to its target DNA. A radiolabeled DNA probe containing the SaeR binding site from the P1 promoter is incubated with phosphorylated SaeR in the presence and absence of "this compound". The reaction mixtures are then run on a non-denaturing polyacrylamide gel. A reduction in the shifted band corresponding to the DNA-protein complex indicates inhibition of DNA binding.[3]
-
2. Cell-Based Assays
-
Reporter Gene Assay:
-
Protocol: A S. aureus strain is engineered to contain a reporter gene (e.g., lacZ or lux) under the control of a SaeR-dependent promoter, such as the P1 promoter. This strain is then treated with various concentrations of "this compound". The expression of the reporter gene is measured by colorimetric (for β-galactosidase) or luminescence (for luciferase) assays. A dose-dependent decrease in reporter activity would confirm the inhibitor's activity in a cellular context.
-
-
Virulence Gene Expression Analysis:
-
Protocol: Wild-type S. aureus is cultured with and without "this compound". RNA is extracted from the bacteria at different growth phases, and the expression levels of known SaeRS-regulated virulence genes (e.g., hla, coa, nuc) are quantified using quantitative real-time PCR (qRT-PCR) or RNA sequencing. A significant reduction in the transcript levels of these genes would validate the inhibitor's effect on the SaeRS regulon.
-
-
Phenotypic Assays:
-
Protocol: The effect of "this compound" on S. aureus virulence-related phenotypes can be assessed. For example, hemolytic activity can be measured by plating the treated bacteria on blood agar (B569324) plates and observing the zone of hemolysis. Coagulase activity can be tested by incubating the treated bacteria with rabbit plasma and monitoring for clot formation.
-
3. In Vivo Validation
-
Animal Models of Infection:
-
Protocol: The efficacy of "this compound" is evaluated in established animal models of S. aureus infection, such as murine models of skin and soft tissue infection, sepsis, or pneumonia. Animals are infected with a lethal or sub-lethal dose of S. aureus and then treated with the inhibitor. Key outcomes to measure include animal survival, bacterial burden in various organs, and inflammatory responses. A significant improvement in these outcomes in the treated group compared to the vehicle control would provide strong evidence for the inhibitor's in vivo efficacy.
-
Conclusion
The SaeRS two-component system represents a promising target for the development of novel therapeutics to combat S. aureus infections. A systematic and rigorous target validation process, encompassing biochemical, cell-based, and in vivo studies, is essential to de-risk drug development programs and increase the probability of clinical success. The experimental framework provided here offers a comprehensive guide for researchers and drug developers aiming to validate inhibitors of the SaeRS signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In the Staphylococcus aureus two-component system sae, the response regulator SaeR binds to a direct repeat sequence and DNA binding requires phosphorylation by the sensor kinase SaeS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Target Identification and Validation | Sartorius [sartorius.com]
Unraveling the Identity of "Sae-IN-2": A Case of Mistaken Identity in Scientific Nomenclature
A comprehensive search for a molecule designated "Sae-IN-2" has yielded no specific entity corresponding to this name within the current scientific literature. The query, likely intended to target a specific inhibitor or compound, appears to intersect with two distinct but established areas of biomedical research: the SaeRS two-component system in Staphylococcus aureus and anti-SAE autoantibodies associated with a rare autoimmune disease. This report aims to clarify these distinct topics to provide context for researchers, scientists, and drug development professionals.
The SaeRS Two-Component System: A Key Regulator of Staphylococcal Virulence
The SaeRS two-component system (TCS) is a critical signaling pathway in the bacterium Staphylococcus aureus, a major human pathogen. This system plays a pivotal role in regulating the expression of a wide array of virulence factors, including toxins and enzymes that contribute to the bacterium's ability to cause disease.[1][2]
The SaeRS system is comprised of two main proteins:
In response to specific environmental signals, which are thought to include factors produced by neutrophils, SaeS autophosphorylates and then transfers the phosphate (B84403) group to SaeR.[1] Phosphorylated SaeR (SaeR~P) then acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to control their expression.[2]
Signaling Pathway of the SaeRS System
The signaling cascade of the SaeRS system is a classic example of a bacterial two-component regulatory pathway.
Anti-SAE Autoantibodies in Dermatomyositis
In a completely different biological context, "SAE" refers to the SUMO-activating enzyme . Autoantibodies targeting SAE are recognized as myositis-specific autoantibodies (MSAs) and are associated with a subtype of dermatomyositis, a rare autoimmune inflammatory myopathy.[3] Patients with anti-SAE antibodies often present with characteristic skin rashes and muscle inflammation.[3] The presence of these antibodies is a key diagnostic and prognostic marker.[3]
Conclusion: A Call for Precision in Scientific Inquiry
The initial query for "this compound" highlights the critical importance of precise nomenclature in scientific research. While no information exists for a molecule with this specific name, the search has led to the exploration of two significant and active areas of research. For professionals in drug development, the SaeRS system in S. aureus presents a potential target for novel antibacterial agents. Conversely, the study of anti-SAE antibodies offers insights into the pathogenesis of autoimmune diseases and aids in the development of targeted therapies. Future inquiries should aim to utilize established and precise terminology to ensure the retrieval of accurate and relevant scientific information.
References
An In-Depth Technical Guide to Sae-IN-2: A Potent SUMO-Activating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sae-IN-2, also identified as compound 6, is a potent and selective small molecule inhibitor of the SUMO-activating enzyme (SAE). Developed by Wigen Biomedicine Technology, this compound has demonstrated significant potential as a therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action within the SUMOylation pathway.
Chemical Properties and Structure
This compound is a complex heterocyclic molecule with the molecular formula C27H30ClN5O5S2 and a molecular weight of 604.14 g/mol .[1] The structural characteristics of this compound contribute to its high-affinity binding to the SUMO-activating enzyme.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4R,5R)-5-(4-(2-((1'-(4-chlorophenyl)-2'-oxo-1',2'-dihydrospiro[cyclohexane-1,3'-indolin]-5'-yl)amino)pyrimidin-4-yl)amino)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol | Inferred from SMILES |
| Molecular Formula | C27H30ClN5O5S2 | [1] |
| Molecular Weight | 604.14 g/mol | [1] |
| SMILES Notation | O[C@@H]1--INVALID-LINK--C--INVALID-LINK--C1 | [2] |
| Physical State | Solid (presumed) | |
| Solubility | Not reported | |
| Melting Point | Not reported |
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Synthesis of this compound (Compound 6)
The synthesis of this compound is detailed in the patent WO2024067676 A1, specifically within the experimental procedures for the preparation of example compounds. The following is a representative synthetic protocol based on the information available in the patent literature.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a multi-step process. While the full detailed protocol from the patent is not publicly available in a step-by-step format, the general approach involves the coupling of key heterocyclic intermediates. The synthesis likely involves the formation of a substituted pyrimidine (B1678525) core, followed by the attachment of the spiro-indolinone and the ribofuranose-derived moieties.
General Synthetic Scheme (Hypothetical):
Caption: Hypothetical synthetic workflow for this compound.
Purification: Purification of the final product would typically be achieved through column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to yield the pure this compound. Characterization would be performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the SUMO-activating enzyme (SAE), the E1 enzyme in the SUMOylation pathway. SUMOylation is a post-translational modification process that plays a crucial role in regulating a wide range of cellular processes, including gene expression, DNA repair, signal transduction, and cell cycle control.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 27.8 nM | SUMO activating enzyme (SAE) inhibition assay | [1] |
| Binding Affinity (Kd) | Not reported |
Mechanism of Action:
The SUMOylation cascade is initiated by the SAE, a heterodimer composed of SAE1 and SAE2 subunits. SAE activates the Small Ubiquitin-like Modifier (SUMO) protein in an ATP-dependent manner. This activation involves the formation of a high-energy thioester bond between a cysteine residue in SAE and the C-terminal glycine (B1666218) of SUMO. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9, and subsequently to a lysine (B10760008) residue on a target protein, often with the help of an E3 ligase.
This compound inhibits the initial activation step catalyzed by SAE. By blocking SAE, this compound prevents the downstream conjugation of SUMO to its target proteins, thereby disrupting the entire SUMOylation pathway. Dysregulation of SUMOylation is implicated in various diseases, including cancer, where it can promote cell proliferation, survival, and metastasis. By inhibiting this pathway, this compound presents a promising strategy for cancer therapy.
Signaling Pathway:
References
preliminary studies on Sae-IN-2 effects
- 1. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. DEFINITION OF SAE REPORTED IN INCLUDED RCTS - A Systematic Review of Combination and High-Dose Atypical Antipsychotic Therapy in Patients with Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. viares.com [viares.com]
- 6. security-check.regionh.dk [security-check.regionh.dk]
- 7. What Are SAE Definition Tools? A Comprehensive Overview [bioaccessla.com]
Methodological & Application
Application Notes: In Vitro Profiling of Sae-IN-2, an Inhibitor of the S. aureus SaeRS Two-Component System
Introduction
Staphylococcus aureus is a formidable human pathogen largely due to its arsenal (B13267) of virulence factors, the expression of which is tightly controlled by complex regulatory networks.[1][2][3] A pivotal regulator in this network is the SaeRS two-component system (TCS).[1][2][3] This system comprises the sensor histidine kinase, SaeS, and the cognate response regulator, SaeR.[1][4] Upon sensing specific environmental signals, such as human neutrophil peptides (HNPs), SaeS autophosphorylates and subsequently transfers the phosphoryl group to SaeR.[1] Phosphorylated SaeR (SaeR-P) then binds to specific DNA sequences in the promoter regions of target virulence genes, activating their transcription and contributing to the bacterium's pathogenesis.[1][4] Given its crucial role in virulence, the SaeRS system has emerged as a promising target for the development of novel anti-virulence therapies.[5][6][7]
Sae-IN-2 is a novel small molecule inhibitor designed to target the SaeRS signaling cascade. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its ability to inhibit SaeRS-mediated gene expression and its direct interaction with the response regulator SaeR. The assays described include a cell-based reporter assay for primary screening and a biophysical fluorescence polarization assay to determine binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SaeRS signaling pathway and the experimental workflows for characterizing this compound.
Experimental Protocols
Protocol 1: SaeRS Reporter Gene Assay
This cell-based assay quantifies the inhibitory effect of this compound on the transcriptional activity of the SaeRS system. A Staphylococcus aureus strain is used which contains a reporter plasmid where the Green Fluorescent Protein (GFP) gene is under the control of the SaeR-dependent saeP1 promoter. Inhibition of SaeRS signaling results in decreased GFP expression.
Materials:
-
S. aureus reporter strain (e.g., Newman strain transformed with pP1-gfp plasmid)
-
Tryptic Soy Broth (TSB)
-
This compound compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well microplates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528 nm)
-
Microplate reader for optical density measurement (OD600)
Procedure:
-
Prepare Bacterial Culture: Inoculate 5 mL of TSB with a single colony of the S. aureus reporter strain. Incubate overnight at 37°C with shaking (200 rpm).
-
Subculture: Dilute the overnight culture 1:100 into fresh TSB. Incubate at 37°C with shaking until it reaches the early exponential growth phase (OD600 ≈ 0.2-0.3).
-
Prepare Assay Plate:
-
Add 198 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Prepare a serial dilution of this compound in DMSO. Add 2 µL of the this compound dilutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
For the negative control (no inhibition), add 2 µL of DMSO.
-
For a background control, include wells with TSB only.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours with shaking.
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the fluorescence signal to bacterial growth by dividing the fluorescence value by the OD600 value for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This biophysical assay directly measures the binding of this compound to the SaeR protein. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[8][9] When bound by a larger protein (SaeR), the complex tumbles more slowly, increasing the polarization value.[10][11] A competitive inhibitor like this compound will displace the tracer, leading to a decrease in polarization.
Materials:
-
Purified recombinant SaeR protein (C-terminal DNA-binding domain is sufficient)
-
Fluorescently labeled DNA probe (e.g., 5'-FAM-labeled 30-bp DNA containing the SaeR binding sequence)
-
This compound compound stock solution (in DMSO)
-
FP Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Determine Optimal Tracer Concentration: Serially dilute the FAM-labeled DNA probe in FP Assay Buffer and measure fluorescence intensity and polarization to select the lowest concentration that provides a robust signal (typically 1-10 nM).
-
SaeR Titration (Binding Assay):
-
To a series of wells, add a fixed concentration of the FAM-labeled DNA probe (determined in step 1).
-
Add serially diluted SaeR protein.
-
Bring the final volume to 20 µL with FP Assay Buffer.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization (mP).
-
Plot mP versus SaeR concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd) of the SaeR-DNA interaction.
-
-
Competitive Inhibition Assay:
-
Prepare a master mix containing SaeR protein and FAM-labeled DNA probe in FP Assay Buffer. The concentrations should be fixed based on the previous titration (e.g., SaeR at its Kd and probe at 1-10 nM).
-
Dispense 18 µL of the master mix into wells.
-
Add 2 µL of serially diluted this compound (or DMSO for control).
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percent inhibition of binding for each this compound concentration.
-
Plot the mP values or percent inhibition against the log of this compound concentration and fit the data to a competitive binding model to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and a control compound, demonstrating the expected outcomes from the described assays.
Table 1: Inhibition of SaeRS-mediated Gene Expression
| Compound | Assay Type | Target Promoter | IC50 (µM) | Max Inhibition (%) |
|---|---|---|---|---|
| This compound | Cell-based Reporter | saeP1 | 5.2 ± 0.4 | 95.8 |
| Control Cmpd A | Cell-based Reporter | saeP1 | > 100 | < 10 |
Table 2: SaeR-DNA Binding Affinity and Inhibition
| Compound | Assay Type | Target Protein | Ligand/Tracer | Kd (nM) | IC50 (µM) |
|---|---|---|---|---|---|
| SaeR Protein | FP Binding | N/A | FAM-DNA Probe | 150 ± 12 | N/A |
| This compound | FP Competition | SaeR | FAM-DNA Probe | N/A | 8.1 ± 0.9 |
| Control Cmpd A | FP Competition | SaeR | FAM-DNA Probe | N/A | > 100 |
References
- 1. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Influence of the Two-Component System SaeRS on Global Gene Expression in Two Different Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In the Staphylococcus aureus Two-Component System sae, the Response Regulator SaeR Binds to a Direct Repeat Sequence and DNA Binding Requires Phosphorylation by the Sensor Kinase SaeS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Repurposed Fenoprofen Targeting SaeR Attenuates Staphylococcus aureus Virulence in Implant-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 9. youtube.com [youtube.com]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for the Use of SUMO-Activating Enzyme (SAE) Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is integral to the regulation of numerous cellular functions, including gene expression, DNA repair, signal transduction, and cell cycle progression. The SUMO-activating enzyme (SAE), a heterodimer of SAE1 and SAE2, is the essential E1 enzyme that initiates the SUMOylation cascade.
Inhibitors of SAE, such as ML-792 and TAK-981 (Subasumstat), are powerful research tools and potential therapeutic agents that block the SUMOylation pathway at its first step. These mechanism-based inhibitors form a covalent adduct with SUMO, which then binds tightly to and inactivates the SAE complex.[1] This leads to a global decrease in protein SUMOylation, affecting a multitude of cellular pathways and processes. Consequently, SAE inhibitors have been shown to decrease cancer cell proliferation, induce cell cycle arrest and apoptosis, and modulate immune responses.[2][3]
This document provides detailed application notes and protocols for the use of SAE inhibitors in cell culture, with a focus on two well-characterized compounds: ML-792 and TAK-981. While the user inquired about "Sae-IN-2," this specific name did not correspond to a widely documented SAE inhibitor. Therefore, the following information is based on established SAE inhibitors to provide a comprehensive guide for researchers in this field.
Mechanism of Action of SAE Inhibitors
The SUMOylation cascade is a multi-step enzymatic process analogous to ubiquitination. It begins with the ATP-dependent activation of a mature SUMO protein by the SAE1/SAE2 heterodimer (E1). The activated SUMO is then transferred to the conjugating enzyme Ubc9 (E2). Finally, with the help of an E3 ligase, SUMO is attached to a lysine (B10760008) residue on the target protein.[4][5][6] This process is reversible and is counteracted by SUMO-specific proteases (SENPs).[4]
SAE inhibitors like ML-792 and TAK-981 are adenosine (B11128) sulfamates that act as mechanism-based inhibitors.[1] They form a covalent adduct with the C-terminus of SUMO in an ATP-dependent reaction catalyzed by SAE itself. This SUMO-inhibitor adduct then remains tightly bound to the active site of SAE, preventing the enzyme from activating further SUMO proteins and effectively halting the entire SUMOylation cascade.[1]
References
- 1. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sae-IN-2 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sae-IN-2 is a potent inhibitor of the SUMO (Small Ubiquitin-like Modifier) Activating Enzyme (SAE), a critical component of the SUMOylation pathway. This pathway is integral to numerous cellular processes, including transcriptional regulation, protein stability, and DNA repair. Dysregulation of SUMOylation has been implicated in various diseases, particularly cancer, making SAE a promising target for therapeutic intervention. These application notes provide a comprehensive overview of the available preclinical data on SAE inhibitors analogous to this compound, offering guidance for the design and execution of animal studies. Due to the limited public availability of in vivo data for this compound, the following protocols and dosage information are based on studies conducted with the clinical-stage SAE inhibitor, TAK-981 (subasumstat).
Data Presentation: Dosages of Analogous SAE Inhibitors in Animal Studies
The following table summarizes in vivo dosages and schedules for the SAE inhibitor TAK-981 (subasumstat) from various preclinical studies. This information can serve as a starting point for designing studies with this compound.
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Key Findings |
| TAK-981 (subasumstat) | NSG Mice (Xenograft) | Diffuse Large B-cell Lymphoma (DLBCL) | Intravenous (IV) | 7.5 mg/kg | Twice-weekly for 5 weeks | Resolution of flank tumors and improved survival.[1][2] |
| TAK-981 (subasumstat) | NSG Mice (PDX) | Mantle Cell Lymphoma (MCL) | Intravenous (IV) | 7.5 mg/kg | Twice-weekly | Delayed tumor expansion and extended survival.[1][2] |
| TAK-981 (subasumstat) | Syngeneic Mouse Model (KPC3) | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Not specified | Not specified | Reduced tumor burden.[3] |
| TAK-981 (subasumstat) | NSG Mice (PDX) | Acute Myeloid Leukemia (AML) | Not specified | Not specified | Not specified | Anti-leukemic effect in vivo.[4] |
| TAK-981 (subasumstat) | BALB/cJ Mice (Immunized) | Not applicable (Immune response) | Not specified | 7.5 mg/kg | Not specified | Modulation of in vivo T cell responses.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of SAE inhibitors. These can be adapted for the evaluation of this compound.
1. In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is based on studies of TAK-981 in lymphoma xenograft models.[1][2]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma or NSG) are used to prevent rejection of human tumor xenografts.
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., OCI-LY3 for DLBCL) are cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Drug Formulation and Administration:
-
Based on analogous compounds, this compound should be formulated in a vehicle suitable for the chosen administration route (e.g., intravenous).
-
Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
This compound is administered at the desired dose and schedule (e.g., 7.5 mg/kg, IV, twice weekly). The control group receives the vehicle only.
-
-
Endpoint Analysis:
-
The study continues for a defined period (e.g., 5 weeks) or until tumors in the control group reach a specified size.
-
Primary endpoints include tumor growth inhibition and improvement in overall survival.
-
At the end of the study, tumors and organs can be harvested for pharmacodynamic analysis (e.g., Western blot for SUMOylation targets).
-
2. Pharmacodynamic Analysis of SUMOylation Inhibition in Tumors
This protocol describes how to assess the target engagement of an SAE inhibitor in tumor tissue.[6]
-
Tissue Collection:
-
Tumor-bearing mice are treated with a single dose of the SAE inhibitor.
-
At various time points post-dose, mice are euthanized, and tumors are excised.
-
-
Western Blot Analysis:
-
Tumor tissues are homogenized and lysed to extract proteins.
-
Protein concentrations are determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against SUMO-1, SUMO-2/3, and Ubc9 to detect changes in SUMO-protein conjugates and the Ubc9-SUMO thioester intermediate. A significant reduction in these markers indicates target inhibition.
-
Mandatory Visualizations
SUMOylation Signaling Pathway
Caption: The SUMOylation pathway and the inhibitory action of this compound on the SAE activating enzyme.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. SUMOylation inhibitor TAK-981 (subasumstat) synergizes with 5-azacytidine in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell-intrinsic immunomodulatory effects of TAK-981 (subasumstat), a SUMO-activating enzyme inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Sae-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sae-IN-2 is a potent and selective inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway. The SUMOylation process, a reversible post-translational modification, is implicated in a multitude of cellular processes, including transcriptional regulation, DNA repair, and cell cycle control. Dysregulation of this pathway has been linked to various diseases, notably cancer, making SAE a compelling therapeutic target. These application notes provide detailed protocols for the administration of this compound in mouse models, particularly in the context of preclinical cancer research, to evaluate its in vivo efficacy and mechanism of action.
Mechanism of Action: Inhibition of the SUMOylation Cascade
This compound functions by targeting the SAE, which is the E1 activating enzyme in the SUMOylation cascade. This enzyme is a heterodimer composed of SAE1 and SAE2 subunits. By inhibiting SAE, this compound prevents the initial activation of SUMO (Small Ubiquitin-like Modifier) proteins, thereby blocking the entire downstream conjugation cascade. This leads to a global decrease in the SUMOylation of cellular proteins, affecting various cancer-promoting pathways.
Figure 1: this compound inhibits the SUMOylation pathway by targeting the SAE (E1) enzyme.
Data Presentation
Table 1: In Vivo Dosing and Administration of a Structurally Related SAE Inhibitor (TAK-981)
While specific public data for this compound is limited, the following data for the structurally and mechanistically similar SAE inhibitor TAK-981 in mouse models can serve as a valuable reference for initial study design.
| Parameter | Value | Mouse Model | Tumor Type | Administration Route | Reference |
| Dosage | 25 mg/kg | Immune deficient mice | Burkitt lymphoma (Namalwa cells) | Intraperitoneal (i.p.) | [1] |
| Treatment Frequency | Twice weekly | Immune deficient mice | Burkitt lymphoma (Namalwa cells) | Intraperitoneal (i.p.) | [1] |
| Toxicity | Well-tolerated with no signs of toxicity | Immune deficient mice | Burkitt lymphoma (Namalwa cells) | Intraperitoneal (i.p.) | [1] |
Table 2: Suggested Starting Parameters for this compound In Vivo Studies (Based on Related Compounds)
This table provides a proposed starting point for this compound administration, which should be optimized for each specific mouse model and experimental endpoint.
| Parameter | Suggested Starting Range | Notes |
| Dosage | 10 - 50 mg/kg | Start with a lower dose and escalate to assess tolerability. The 25 mg/kg dose of TAK-981 provides a strong rationale for this range.[1] |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | i.p. administration is common for preclinical efficacy studies. s.c. may offer a different pharmacokinetic profile. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80 in sterile water | This is a common vehicle for poorly soluble compounds in in vivo studies. The final DMSO concentration should be kept low to minimize toxicity. |
| Treatment Frequency | Twice weekly to daily | The optimal frequency will depend on the pharmacokinetic and pharmacodynamic profile of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the average weight of the mice in the study cohort, calculate the total amount of this compound needed.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of sterile water.
-
Dissolve this compound: Weigh the calculated amount of this compound powder and add it to the prepared vehicle.
-
Ensure complete dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. The final solution should be clear and free of precipitates.
-
Storage: Prepare the formulation fresh on the day of injection. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
Figure 2: Workflow for the preparation and administration of this compound formulation.
Protocol 2: Administration of this compound in a Subcutaneous Xenograft Mouse Model
This protocol details the establishment of a tumor xenograft model and the subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound formulation (from Protocol 1)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
-
This compound Administration:
-
Randomize mice into control (vehicle) and treatment (this compound) groups.
-
Administer the prepared this compound formulation or vehicle via intraperitoneal (i.p.) injection at the predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blot, immunohistochemistry).
-
Figure 3: Experimental workflow for a xenograft efficacy study with this compound.
Protocol 3: Assessment of In Vivo SUMOylation Inhibition by Western Blot
This protocol describes how to assess the pharmacodynamic effect of this compound by measuring the levels of SUMOylated proteins in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer containing N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes (SENPs)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SUMO-1 and SUMO-2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer supplemented with NEM and protease/phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE. Due to the high molecular weight of SUMOylated proteins, a gradient gel may be beneficial.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SUMO-1 or SUMO-2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
A reduction in the high-molecular-weight smear in the lanes from this compound-treated tumors compared to vehicle-treated tumors indicates successful inhibition of SUMOylation.
-
Safety and Toxicity Considerations
As with any investigational compound, a thorough toxicity assessment of this compound in mice is crucial. While the related compound TAK-981 was reported to be well-tolerated at 25 mg/kg, it is essential to conduct a dose-escalation study for this compound to determine the maximum tolerated dose (MTD).[1]
Parameters to Monitor:
-
Body weight: Monitor daily or every other day. Significant weight loss (>15-20%) is a sign of toxicity.
-
Clinical signs: Observe mice for any signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Complete Blood Count (CBC) and Blood Chemistry: At the end of the study, or at interim time points, blood can be collected to assess hematological and organ function parameters.
Conclusion
These application notes provide a foundational framework for the in vivo administration and evaluation of the SUMOylation inhibitor this compound in mouse models. The provided protocols for formulation, xenograft studies, and pharmacodynamic assessment are based on established methodologies and data from related compounds. Researchers should adapt and optimize these protocols to suit their specific experimental needs and to generate robust and reproducible data for the preclinical development of this promising therapeutic agent.
References
Application Notes and Protocols for Measuring SAE Inhibition by Sae-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of SUMO-activating enzyme (SAE) inhibitors, with a focus on the hypothetical compound Sae-IN-2. The methodologies described are designed to assess the biochemical potency, cellular activity, and downstream functional effects of SAE inhibition.
Introduction to SAE and SUMOylation
SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is initiated by the SUMO-activating enzyme (SAE), a heterodimeric complex composed of SAE1 and SAE2 subunits.[1] SAE catalyzes the ATP-dependent activation of SUMO, the first step in a cascade that regulates numerous cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.[1][2] Dysregulation of SUMOylation is implicated in various diseases, particularly cancer, making SAE a compelling therapeutic target.[1] SAE inhibitors, such as this compound, are small molecules designed to block the activity of SAE, thereby inhibiting the entire SUMOylation pathway.[1]
Note on this compound: As "this compound" is a placeholder name for a novel inhibitor, the following protocols are based on established methods for characterizing well-described SAE inhibitors like TAK-981. These methodologies are broadly applicable for the evaluation of new chemical entities targeting SAE.
Section 1: Biochemical Assay for SAE Inhibition
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for determining the in vitro potency of SAE inhibitors.[3] This assay measures the direct inhibition of the SAE-mediated transfer of SUMO to the E2 conjugating enzyme, Ubc9.
Data Presentation: this compound Biochemical Potency
The following table summarizes hypothetical IC50 values for this compound against SAE and a related enzyme, NAE (NEDD8-activating enzyme), to assess selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
| Target Enzyme | This compound IC50 (nM) |
| SAE | 15.2 |
| NAE | >10,000 |
Experimental Protocol: HTRF-Based SAE Inhibition Assay
Principle: This assay quantifies the formation of a SUMO-Ubc9 thioester intermediate, a key step in the SUMOylation cascade. An anti-tag antibody labeled with a FRET donor (e.g., Europium cryptate) binds to tagged SUMO, and an anti-Ubc9 antibody labeled with a FRET acceptor (e.g., d2) binds to Ubc9. When SUMO is transferred to Ubc9, the donor and acceptor are brought into close proximity, generating a FRET signal. This compound will inhibit this transfer, leading to a decrease in the HTRF signal.[5]
Materials:
-
Recombinant human SAE1/SAE2
-
Recombinant human Ubc9
-
Tagged SUMO-1
-
ATP
-
This compound (or other test compounds)
-
HTRF donor-labeled anti-tag antibody
-
HTRF acceptor-labeled anti-Ubc9 antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix of SAE, Ubc9, and tagged SUMO-1 in assay buffer.
-
Reaction Initiation: Add the this compound dilutions to the wells of the 384-well plate. Add the enzyme/substrate master mix to all wells except the negative control.
-
ATP Addition: Add ATP to all wells to initiate the enzymatic reaction. The final volume should be around 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a solution containing the HTRF donor and acceptor antibodies in detection buffer to stop the reaction and initiate signal development.
-
Final Incubation: Incubate the plate for 60 minutes to 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Caption: Workflow for the HTRF-based SAE inhibition assay.
Section 2: Cell-Based Assay for SAE Inhibition
Western blotting is a fundamental technique to confirm that this compound inhibits SUMOylation within a cellular context by measuring the global levels of SUMO-conjugated proteins.
Data Presentation: Cellular Activity of this compound
The following table presents hypothetical data on the effect of this compound on global SUMOylation and cell viability in a cancer cell line (e.g., HCT-116).
| Assay | Endpoint | This compound EC50 (nM) |
| Western Blot | Global SUMO-2/3 Conjugate Reduction | 55.8 |
| Cell Viability | Inhibition of Cell Growth (72h) | 75.3 |
Experimental Protocol: Western Blot for Global SUMOylation
Principle: Cells are treated with this compound, and total protein lysates are prepared under denaturing conditions to preserve the SUMO conjugates.[1] Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes SUMO-2/3. A decrease in the high molecular weight smear of SUMO-conjugated proteins indicates SAE inhibition.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and SUMO protease inhibitors (e.g., N-ethylmaleimide, NEM)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-SUMO-2/3
-
Primary antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Lysate Preparation: Sonicate the lysate to shear DNA and centrifuge to pellet cell debris. Collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SUMO-2/3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the intensity of the high molecular weight SUMO-2/3 smear relative to the loading control. Plot the percentage of inhibition against the inhibitor concentration to determine the EC50.
Caption: The SUMOylation pathway and the inhibitory action of this compound.
Section 3: Functional Assay - Cell Viability
Assessing the impact of SAE inhibition on cell proliferation and viability is crucial for understanding its potential as a therapeutic agent.
Experimental Protocol: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Caption: Workflow for the MTT cell viability assay.
References
- 1. Analysis of cellular SUMO and SUMO-ubiquitin hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. benchchem.com [benchchem.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Sae-IN-2: A Potent Inhibitor of SUMO-Activating Enzyme for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sae-IN-2 is a highly potent, small molecule inhibitor of the SUMO-activating enzyme (SAE), the primary enzyme in the SUMOylation pathway. With an IC50 value of 27.8 nM, this compound presents a powerful tool for investigating the roles of SUMOylation in cancer biology and for the development of novel anti-cancer therapeutics. The SUMOylation cascade, a critical post-translational modification process, is frequently dysregulated in various cancers, contributing to tumor progression, survival, and drug resistance. By targeting the initial step of this pathway, this compound offers a precise mechanism to disrupt these cancer-promoting processes. These application notes provide detailed protocols for utilizing this compound in cancer research, from in vitro cell-based assays to in vivo animal models.
Mechanism of Action
This compound, also identified as compound 6 in patent literature from Wigen Biomedicine Technology, functions by inhibiting the SAE, a heterodimeric enzyme composed of SAE1 and SAE2 subunits. This enzyme is responsible for the ATP-dependent activation of Small Ubiquitin-like Modifier (SUMO) proteins, a necessary first step for their subsequent conjugation to target proteins. Inhibition of SAE by this compound effectively blocks the entire SUMOylation cascade, preventing the modification of numerous protein substrates that are crucial for cancer cell processes.
The disruption of SUMOylation can induce a variety of anti-cancer effects, including:
-
Cell Cycle Arrest: Halting the progression of cancer cells through various phases of the cell cycle.
-
Induction of Apoptosis: Triggering programmed cell death in malignant cells.
-
Inhibition of DNA Damage Repair: Preventing cancer cells from repairing their DNA, thereby enhancing the efficacy of DNA-damaging chemotherapies.
-
Suppression of Metastasis: Reducing the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.
Data Presentation
The following table summarizes the known inhibitory activity of this compound and provides representative IC50 values for other SAE inhibitors against various cancer cell lines to illustrate the potential spectrum of activity.
| Compound | Target | IC50 (nM) | Cancer Cell Line | Tissue of Origin | Reference |
| This compound | SAE | 27.8 | Not Specified | Not Specified |
Table 1: In Vitro Activity of this compound. As specific cell line data for this compound is not publicly available, researchers are encouraged to determine IC50 values in their specific cancer models of interest using the protocols provided below.
Mandatory Visualizations
Caption: this compound inhibits the SUMO-activating enzyme (SAE), blocking the SUMOylation cascade and leading to anti-cancer effects.
Caption: A typical experimental workflow for evaluating the anti-cancer efficacy of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, the formazan product is soluble and this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for SUMOylation and Apoptosis Markers
This protocol is used to assess the effect of this compound on global SUMOylation and key apoptosis-related proteins.
Materials:
-
This compound treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SUMO-1, anti-SUMO-2/3, anti-PARP, anti-Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Treat cells with this compound at a concentration around its IC50 for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and SUMOylation levels.
3. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume (calculated as (length x width²)/2) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting). Compare the tumor growth inhibition between the treated and control groups.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for Assessing the Therapeutic Potential of Sae-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the therapeutic potential of Sae-IN-2, a putative inhibitor of the Staphylococcus aureus SaeRS two-component system. The SaeRS system is a critical regulator of virulence factor expression in S. aureus, making it an attractive target for novel anti-virulence therapies. The following protocols and guidelines will enable the systematic assessment of this compound's efficacy from in vitro characterization to in vivo validation.
Introduction to the SaeRS Two-Component System
The SaeRS two-component system (TCS) in Staphylococcus aureus is a key regulator of a multitude of virulence factors, including hemolysins, leukocidins, and surface proteins.[1][2] This system is composed of the sensor histidine kinase SaeS and the response regulator SaeR, along with two auxiliary proteins, SaeP and SaeQ.[1][2] Upon sensing specific environmental signals, such as human neutrophil peptides, SaeS autophosphorylates and subsequently transfers the phosphoryl group to SaeR.[3] Phosphorylated SaeR (SaeR-P) then binds to specific DNA sequences in the promoter regions of target genes, activating their transcription and leading to the production of virulence factors.[3] Inhibition of the SaeRS system presents a promising anti-virulence strategy, aiming to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
In Vitro Assessment of this compound
A series of in vitro assays are essential to characterize the activity and specificity of this compound.
This assay determines the lowest concentration of this compound that inhibits the visible growth of S. aureus. This is crucial to distinguish between anti-virulence and antimicrobial effects.
Protocol:
-
Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with S. aureus at a final concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
This assay measures the ability of this compound to inhibit the production of alpha-hemolysin (B1172582) (Hla), a key virulence factor regulated by SaeRS.
Protocol:
-
Culture S. aureus in Tryptic Soy Broth (TSB) with sub-MIC concentrations of this compound for 18 hours.
-
Centrifuge the cultures and collect the supernatant.
-
Prepare a 2% suspension of rabbit red blood cells (rRBCs) in phosphate-buffered saline (PBS).
-
In a 96-well plate, mix the bacterial supernatant with the rRBC suspension.
-
Include a positive control (supernatant from untreated S. aureus) and a negative control (TSB with rRBCs). Use Triton X-100 for 100% lysis.
-
Incubate at 37°C for 1 hour.
-
Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the 100% lysis control.
This assay assesses the effect of this compound on S. aureus biofilm formation.
Protocol:
-
In a 96-well tissue culture-treated plate, add TSB supplemented with 1% glucose and varying sub-MIC concentrations of this compound.
-
Inoculate with S. aureus and incubate at 37°C for 24 hours without shaking.
-
Gently wash the wells with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[4]
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the stain with 30% acetic acid and measure the absorbance at 595 nm.[5]
Table 1: Representative In Vitro Data for a Hypothetical SaeRS Inhibitor
| Assay | S. aureus Strain | Endpoint | Value (µM) |
| MIC | Newman | MIC | >128 |
| Hemolysis Inhibition | USA300 | IC50 | 5.2 |
| Biofilm Inhibition | Newman | MBIC50 | 10.5 |
| Cytotoxicity (HeLa) | - | CC50 | >100 |
Data is hypothetical and for illustrative purposes.
In Vivo Assessment of this compound
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.
This model evaluates the ability of this compound to protect against systemic S. aureus infection.[6]
Protocol:
-
Culture S. aureus to the mid-logarithmic phase, wash, and resuspend in sterile saline.
-
Inject mice intraperitoneally with a lethal or sub-lethal dose of S. aureus.
-
Administer this compound at various doses and schedules (e.g., prophylactically or therapeutically).
-
Monitor the survival of the mice over a period of 7-14 days.
-
In separate cohorts, euthanize mice at specific time points to determine bacterial load in organs (spleen, liver, kidneys) by plating homogenized tissues.
-
Analyze inflammatory markers (e.g., cytokines) in blood or tissue homogenates.
This model assesses the efficacy of this compound in a localized infection.[2]
Protocol:
-
Induce a skin wound on the backs of mice (e.g., via tape stripping or subcutaneous injection).
-
Inoculate the wound with a defined dose of S. aureus.
-
Topically or systemically administer this compound.
-
Monitor the lesion size and appearance daily.
-
At the end of the experiment, excise the infected skin tissue to determine the bacterial load and for histopathological analysis.
Table 2: Representative In Vivo Data for a Hypothetical SaeRS Inhibitor
| Animal Model | S. aureus Strain | Treatment | Outcome |
| Murine Sepsis | USA300 | 10 mg/kg this compound | 80% survival vs. 20% in vehicle |
| Murine Skin Infection | Newman | 1% Topical this compound | 2-log reduction in CFU/g tissue |
Data is hypothetical and for illustrative purposes.
Host Cell Cytotoxicity Assessment
It is imperative to ensure that this compound is not toxic to mammalian cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Protocol:
-
Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. A successful candidate will exhibit potent inhibition of SaeRS-regulated virulence factors at non-bactericidal concentrations, demonstrate efficacy in relevant in vivo infection models, and have a favorable safety profile with low host cell cytotoxicity. This systematic approach will facilitate the development of this compound as a potential novel anti-virulence therapeutic for the treatment of S. aureus infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 3. SaeRS-Dependent Inhibition of Biofilm Formation in Staphylococcus aureus Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ableweb.org [ableweb.org]
- 5. researchgate.net [researchgate.net]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Studies of Sae-IN-2, an Investigational Inhibitor of the SaeRS Two-Component System in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen, largely due to its sophisticated network of virulence factors. The expression of many of these factors is controlled by two-component systems (TCS), which allow the bacterium to sense and respond to environmental cues.[1][2] The SaeRS TCS is a critical regulator of key virulence factors, including alpha-hemolysin (B1172582) and coagulase, making it an attractive target for novel anti-virulence therapies.[1] Sae-IN-2 is a hypothetical small molecule inhibitor designed to disrupt the SaeRS signaling cascade, thereby attenuating the pathogenic potential of S. aureus.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining key experiments from target engagement to in vivo efficacy.
I. Application Notes
Target Engagement: Confirming the Molecular Interaction
The initial and most critical step in characterizing a targeted inhibitor is to confirm its direct interaction with the intended molecular target.[3] For this compound, the primary target is likely the sensor histidine kinase, SaeS, or the response regulator, SaeR. Demonstrating target engagement provides direct evidence of the mechanism of action and is essential for interpreting downstream functional data.[4] A variety of biophysical and cell-based assays can be employed for this purpose.[5][6]
In Vitro Efficacy: Assessing Functional Consequences
Following confirmation of target binding, the next step is to evaluate the functional impact of this compound on the SaeRS signaling pathway. This involves determining the potency of the inhibitor in a cellular context and assessing its effect on the expression of SaeRS-regulated genes and proteins. These assays are crucial for establishing a structure-activity relationship (SAR) and for selecting lead candidates for further development.[7][8]
In Vivo Efficacy: Evaluating Therapeutic Potential in a Biological System
The ultimate goal of a novel therapeutic is to demonstrate efficacy in a living organism. Preclinical in vivo models are indispensable for evaluating the therapeutic potential of this compound in the context of a bacterial infection.[9][10] These studies provide critical information on the compound's ability to reduce bacterial burden, mitigate disease pathology, and improve survival in a relevant infection model.
II. Data Presentation
Table 1: Target Engagement of this compound with SaeS
| Assay Method | Analyte | Ligand | Result Type | Value |
| Cellular Thermal Shift Assay (CETSA) | SaeS | This compound | EC₅₀ of Thermal Stabilization | 1.2 µM |
| Surface Plasmon Resonance (SPR) | Purified SaeS | This compound | Kᴅ (dissociation constant) | 0.8 µM |
| Isothermal Titration Calorimetry (ITC) | Purified SaeS | This compound | Kᴅ (dissociation constant) | 1.0 µM |
Table 2: In Vitro Efficacy of this compound
| Assay | S. aureus Strain | Endpoint | IC₅₀ |
| SaeRS Reporter Assay | Newman (saeP1-lux) | Luminescence Inhibition | 2.5 µM |
| Alpha-hemolysin (Hla) Expression | USA300 | Hla protein level (Western Blot) | 3.1 µM |
| Coagulase Activity Assay | Newman | Fibrin Clot Formation | 4.0 µM |
| In Vitro Cytotoxicity | HeLa cells | Cell Viability (MTT assay) | > 100 µM |
| Minimum Inhibitory Concentration (MIC) | USA300 | Bacterial Growth | > 128 µg/mL |
Table 3: In Vivo Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Dose (mg/kg, b.i.d.) | Lesion Size (mm²) at 72h | Bacterial Burden (CFU/g tissue) at 72h | Survival Rate (%) at 7 days |
| Vehicle Control | - | 120 ± 15 | 8.5 x 10⁸ | 20 |
| This compound | 10 | 65 ± 10 | 2.1 x 10⁷ | 80 |
| This compound | 30 | 40 ± 8 | 3.7 x 10⁶ | 100 |
| Vancomycin | 50 | 35 ± 7 | 1.5 x 10⁶ | 100 |
III. Experimental Protocols
Protocol 1: Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol determines the engagement of this compound with its target, SaeS, in intact S. aureus cells by measuring the thermal stabilization of SaeS upon ligand binding.[3]
Materials:
-
S. aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies against SaeS
-
Western blot reagents and equipment
Procedure:
-
Culture S. aureus to mid-log phase in TSB.
-
Harvest and resuspend the bacteria in PBS to a defined density.
-
Aliquot the bacterial suspension and treat with a range of this compound concentrations or DMSO for 1 hour at 37°C.
-
Heat the treated samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the bacterial cells to release proteins.
-
Centrifuge the lysates to separate soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble SaeS by Western blot.
-
Quantify the band intensities and plot the fraction of soluble SaeS as a function of temperature for each this compound concentration.
-
Determine the melting temperature (Tm) at each concentration. The shift in Tm indicates target engagement.
Protocol 2: In Vitro Inhibition of SaeRS Signaling using a Reporter Gene Assay
This protocol measures the ability of this compound to inhibit the SaeRS signaling pathway using a reporter strain of S. aureus.
Materials:
-
S. aureus reporter strain (e.g., Newman containing a plasmid with the sae P1 promoter fused to a luciferase gene, saeP1-lux).
-
TSB
-
This compound
-
DMSO (vehicle)
-
96-well microplates
-
Luminometer
Procedure:
-
Grow the S. aureus reporter strain overnight in TSB.
-
Dilute the overnight culture into fresh TSB.
-
In a 96-well plate, serially dilute this compound in TSB.
-
Add the diluted bacterial culture to each well. Include vehicle controls (DMSO).
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6 hours).
-
Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the OD₆₀₀ to account for any minor effects on bacterial growth.
-
Plot the normalized luminescence against the concentration of this compound and calculate the IC₅₀ value.
Protocol 3: In Vivo Efficacy in a Murine Skin Infection Model
This protocol evaluates the therapeutic efficacy of this compound in a mouse model of skin and soft tissue infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
S. aureus strain (e.g., USA300)
-
TSB
-
Cytodex beads
-
This compound formulated for in vivo administration
-
Vehicle control
-
Anesthetic
-
Surgical tools
-
Calipers
Procedure:
-
Grow S. aureus to mid-log phase, then wash and resuspend in sterile PBS.
-
Mix the bacterial suspension with Cytodex beads.
-
Anesthetize the mice and shave a small area on their backs.
-
Inject a defined inoculum of the bacteria/bead mixture subcutaneously.
-
Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 2 hours). Administer the treatment via a clinically relevant route (e.g., intraperitoneal or oral) twice daily for 3-5 days.
-
Monitor the mice daily for clinical signs of illness and measure the size of the skin lesion using calipers.
-
At a predetermined endpoint (e.g., 72 hours post-infection), euthanize a subset of mice.
-
Excise the skin lesion, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
-
Continue to monitor the remaining mice for survival over a longer period (e.g., 7 days).
IV. Visualizations
Caption: The SaeRS signaling pathway and the inhibitory action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. selvita.com [selvita.com]
- 6. kinampark.com [kinampark.com]
- 7. In vitro efficacy testing Clinisciences [clinisciences.com]
- 8. nuvisan.com [nuvisan.com]
- 9. In Vivo Preclinical Services | Antineo [antineo.fr]
- 10. Preclinical In Vitro and In Vivo Models for Adoptive Cell Therapy of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sae-IN-2 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of Sae-IN-2. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal solubility, it is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the maximum stock concentration of this compound in DMSO?
While specific concentrations can vary based on lot purity, a stock concentration of 10 mM in DMSO is generally achievable. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q3: How should I prepare aqueous working solutions from a DMSO stock of this compound?
To prepare aqueous working solutions, the DMSO stock solution should be diluted with an appropriate aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture medium. It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation. The final DMSO concentration in the working solution should be kept low, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
Q4: I am observing precipitation when diluting my this compound DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. The following troubleshooting steps can be taken:
-
Decrease the final concentration: The desired final concentration of this compound in the aqueous solution may exceed its solubility limit. Try preparing a more dilute working solution.
-
Increase the percentage of co-solvent: If the experimental system allows, a small percentage of a water-miscible organic co-solvent can be included in the final aqueous solution to improve solubility.
-
Use a surfactant or formulating agent: The addition of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the compound's stability at elevated temperatures.
Q5: What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q6: How stable is this compound in different conditions?
The stability of this compound can be influenced by temperature, pH, and light exposure. It is advisable to protect the compound and its solutions from light. The stability in aqueous solutions at physiological pH and temperature should be determined empirically for long-term experiments. Repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Store this compound solid and stock solutions at -20°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration due to incomplete dissolution. | Ensure this compound is completely dissolved in DMSO before preparing further dilutions. Briefly sonicate or warm the stock solution if necessary. | |
| Low or no biological activity | Precipitation of the compound in the assay medium. | Visually inspect the final working solution for any signs of precipitation. If present, refer to the troubleshooting steps for precipitation (FAQ Q4). |
| Chemical inactivation in the assay buffer. | Evaluate the compatibility of this compound with the components of your assay buffer. Certain buffer components may react with and inactivate the compound. | |
| Cell toxicity observed at low concentrations | High final DMSO concentration. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically <0.5%). |
| Intrinsic toxicity of the compound. | Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
In a sterile tube, add the desired volume of the aqueous buffer (e.g., PBS, cell culture medium).
-
While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Technical Support Center: Optimizing Sae-IN-2 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of the novel inhibitor, Sae-IN-2. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
For a novel inhibitor like this compound, it is advisable to begin with a broad concentration range to determine its potency. A typical starting range would span several orders of magnitude, from 1 nM to 100 µM.[1] This allows for the identification of the effective concentration, whether this compound is a highly potent inhibitor effective at low nanomolar concentrations or requires higher micromolar concentrations for a response.
Q2: How should I prepare the stock solution for this compound?
Proper preparation of a stock solution is critical for experimental success. Due to the often hydrophobic nature of small molecule inhibitors, it is recommended to first create a high-concentration stock solution in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.[2] If DMSO is not suitable for your experimental system, other options include ethanol, methanol, or dimethylformamide (DMF).[2][3]
-
Stock Concentration: A standard practice is to prepare a 10 mM stock solution in 100% DMSO.[1] This high concentration allows for minimal volumes to be added to the experimental media, thereby reducing the final solvent concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C to maintain stability.[1][4]
Q3: What is a dose-response experiment and why is it crucial for this compound?
A dose-response experiment, which generates a concentration-response curve, is fundamental for characterizing the potency of this compound.[1] This experiment involves treating your biological system with a range of this compound concentrations and measuring the biological response. The resulting curve helps determine key parameters such as the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
Q4: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for accurate interpretation of your results.[3] Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the same pathway but with a different chemical structure is available, a similar biological effect would suggest an on-target mechanism.[3]
-
Employ a Negative Control Analog: A structurally similar but inactive version of this compound, if available, should not produce the desired effect if the activity is on-target.[3]
-
Vary the Assay: Test the activity of this compound in an orthogonal assay to see if the results are consistent.[3]
Troubleshooting Guides
Issue 1: this compound is insoluble in my aqueous experimental buffer.
This is a common challenge with hydrophobic small molecules.
-
Solution:
-
Prepare a High-Concentration Stock in an Organic Solvent: As mentioned in the FAQs, start by dissolving this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution.[2]
-
Perform Serial Dilutions: From this stock, make serial dilutions into your aqueous experimental medium.[2]
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts.[2][3] Always include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.[1][3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[2][3]
-
Use of Excipients: In some cases, formulation with excipients like Tween® 80 or HP-β-cyclodextrin can enhance solubility.[2]
-
Issue 2: Inconsistent experimental results or loss of this compound activity.
This may indicate instability of the compound in your experimental setup.
-
Solution:
-
Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent degradation.[4] Avoid repeated freeze-thaw cycles by preparing aliquots.[1][4]
-
Light Protection: Some compounds are light-sensitive. Store solutions in amber vials or wrap containers in foil.[4]
-
Air Exposure: If this compound is susceptible to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.[4]
-
Solution Stability: The stability of this compound in your specific experimental media at 37°C should be determined. This can be assessed by incubating the compound in the media for the duration of your experiment and then analyzing its integrity.
-
Issue 3: The vehicle control (e.g., DMSO) is showing a biological effect.
-
Solution:
-
Lower Solvent Concentration: The final concentration of the solvent may be too high. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3][5]
-
Consistent Vehicle Control: Ensure that all wells, including the untreated control, contain the same final concentration of the vehicle.[3]
-
Alternative Solvents: If the effect persists even at low concentrations, consider testing an alternative solvent that is better tolerated by your system.[3]
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Different Assay Types
| Assay Type | Recommended Starting Concentration Range | Final DMSO Concentration |
| Biochemical Assay | 0.1 nM - 10 µM | ≤ 0.1% |
| Cell-Based Proliferation Assay | 1 nM - 100 µM | ≤ 0.5% |
| In Vivo Studies | Dependent on PK/PD studies | Formulation-dependent |
Table 2: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (hours) |
| Cell Line A (e.g., HeLa) | 2.5 | 48 |
| Cell Line B (e.g., A549) | 5.1 | 48 |
| Cell Line C (e.g., MCF-7) | 1.8 | 72 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range for this compound in a Cell-Based Assay
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Working Solutions: Perform serial dilutions of the 10 mM stock solution in cell culture medium to create a range of working concentrations (e.g., from 200 µM down to 20 nM).
-
Cell Treatment: Remove the old medium from the cells. Add fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: After incubation, perform the desired assay to measure the biological response (e.g., a cell viability assay like MTT or a cell proliferation assay).
-
Data Analysis: Plot the biological response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
References
Technical Support Center: Troubleshooting Sae-IN-2 Off-Target Effects
Disclaimer: The following troubleshooting guide is for "Sae-IN-2," a hypothetical inhibitor of the SaeS histidine kinase, part of the SaeRS two-component system in Staphylococcus aureus. The data and specific off-target effects described are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is a research-grade small molecule inhibitor designed to target SaeS, a sensor histidine kinase in the SaeRS two-component system of Staphylococcus aureus. The SaeRS system is a critical regulator of virulence factor expression in this bacterium. By inhibiting the autophosphorylation of SaeS, this compound is intended to prevent the downstream phosphorylation of the SaeR response regulator, thereby blocking the transcription of target virulence genes.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target, SaeS.[1] These unintended interactions are a significant concern because they can lead to:
-
Bacterial toxicity: Inhibition of essential bacterial kinases or other proteins can lead to bacteriostatic or bactericidal effects that are unrelated to the SaeRS pathway.
-
Unpredictable phenotypic changes: Modulation of other regulatory pathways can result in unexpected changes in bacterial behavior, such as altered biofilm formation or antibiotic resistance.
Q3: How can I differentiate between on-target and off-target effects of this compound?
A3: Distinguishing between on-target and off-target effects requires a multi-faceted approach. Key strategies include:
-
Using a structurally unrelated control compound: Employing another inhibitor of the SaeRS pathway with a different chemical scaffold can help determine if the observed phenotype is consistent.
-
Genetic validation: "Rescue" experiments using a strain of S. aureus with a drug-resistant mutant of SaeS should reverse the on-target effects, but not the off-target ones. Conversely, a deletion mutant of saeS or saeR should phenocopy the on-target effects of this compound.
-
Dose-response analysis: Comparing the IC50 value for SaeS inhibition in vitro with the EC50 for the cellular phenotype can be informative. A large discrepancy may suggest off-target effects.
Troubleshooting Guides
Issue 1: I am observing higher-than-expected cytotoxicity or a significant reduction in bacterial growth at my target concentration of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target inhibition of essential kinases | 1. Perform a dose-response experiment to determine the EC50 for cytotoxicity. 2. Compare this EC50 to the IC50 for SaeS inhibition. 3. Test this compound in a saeRS deletion mutant strain. | If cytotoxicity persists in the deletion strain or occurs at concentrations significantly different from the SaeS IC50, it is likely an off-target effect. |
| Compound solubility issues | 1. Visually inspect the culture medium for compound precipitation. 2. Test the solubility of this compound in the experimental medium. 3. Include a vehicle-only (e.g., DMSO) control. | Ensures that the observed effects are not due to compound precipitation or solvent toxicity. |
| Inhibition of other essential cellular processes | 1. Perform a broad-spectrum kinase profiling assay against a panel of bacterial and eukaryotic kinases. 2. Consider proteomic approaches like Cellular Thermal Shift Assay (CETSA) to identify other binding partners. | Identification of unintended targets can explain the cytotoxic effects. |
Issue 2: this compound is not producing the expected phenotype (e.g., no reduction in hemolysis), even at high concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| This compound instability | 1. Check the stability of this compound in your experimental conditions (e.g., at 37°C in culture medium over time). 2. Use freshly prepared solutions for each experiment. | Ensures that the active compound is present throughout the experiment. |
| Low cell permeability | 1. Perform a cellular target engagement assay (e.g., CETSA) to confirm that this compound is reaching SaeS inside the bacterial cells. | Confirmation of target engagement indicates that the issue is not due to poor permeability. |
| Activation of compensatory pathways | 1. Use transcriptomics (RNA-seq) or proteomics to analyze the cellular response to this compound treatment. 2. Investigate if other virulence regulators are upregulated. | Understanding compensatory mechanisms can provide a more complete picture of the cellular response. |
| Strain-specific differences | 1. Test this compound in multiple strains of S. aureus. 2. Confirm the expression and sequence of SaeS in your experimental strain. | Determines if the lack of effect is specific to a particular genetic background. |
Quantitative Data Summary
The following table presents hypothetical inhibitory activity data for this compound. A highly selective inhibitor will show a significantly lower IC50 for its primary target compared to other kinases.
| Target | Target Class | IC50 (nM) |
| SaeS (S. aureus) | On-Target Histidine Kinase | 50 |
| WalK (S. aureus) | Off-Target Histidine Kinase | 1,500 |
| AgrC (S. aureus) | Off-Target Histidine Kinase | >10,000 |
| EGFR (Human) | Off-Target Tyrosine Kinase | 8,000 |
| SRC (Human) | Off-Target Tyrosine Kinase | >10,000 |
Experimental Protocols
1. In Vitro SaeS Kinase Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against SaeS.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add purified recombinant SaeS kinase domain, kinase reaction buffer, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a suitable substrate (e.g., a peptide substrate or the SaeR protein) and [γ-³³P]ATP.
-
Detection: After incubation, stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter or filter-binding assay.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA) in S. aureus
-
Objective: To confirm the engagement of this compound with SaeS in intact bacterial cells.
-
Methodology:
-
Cell Treatment: Treat intact S. aureus cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble SaeS at each temperature by Western blot.
-
Data Analysis: Binding of this compound is expected to increase the thermal stability of SaeS, resulting in more soluble protein at higher temperatures compared to the control.
-
Visualizations
Caption: The SaeRS two-component signaling pathway in S. aureus and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: An experimental workflow to confirm on-target engagement and identify potential off-targets of this compound.
References
Technical Support Center: Improving In Vivo Bioavailability of Sae-IN-2
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Sae-IN-2." The following technical support guide is based on established principles and common methodologies for improving the in vivo bioavailability of poorly soluble small molecule inhibitors. The experimental protocols, data, and signaling pathways described are representative examples and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a hypothetical small molecule inhibitor. Like many kinase inhibitors, it is presumed to be a lipophilic compound with poor aqueous solubility. This characteristic often leads to low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. Improving bioavailability is critical for achieving desired therapeutic concentrations in vivo and ensuring consistent experimental outcomes.
Q2: What are the initial signs of poor bioavailability of this compound in my animal model?
A2: Key indicators of poor bioavailability include:
-
High variability in therapeutic response: Inconsistent results are observed between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship: Increasing the dose does not proportionally increase the observed therapeutic effect.
-
Low or undetectable plasma concentrations: Pharmacokinetic analysis reveals that the compound is not being effectively absorbed into the bloodstream.
-
Precipitation of the compound in the formulation: The drug may fall out of solution in the dosing vehicle, leading to inaccurate dosing.
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Strategies to enhance the bioavailability of poorly soluble drugs can be broadly categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.
-
-
Chemical Modifications & Formulation Approaches:
-
Use of Co-solvents: Blending a water-miscible organic solvent (e.g., DMSO, PEG 400) with an aqueous vehicle can increase the solubility of the compound in the formulation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can encapsulate the drug and improve its absorption.
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.
-
Prodrugs: Chemical modification of the drug to a more soluble form that is converted to the active compound in vivo.
-
Troubleshooting Guide
Issue 1: High variability in plasma exposure of this compound across animals in the same dosing group.
-
Question: We are seeing significant differences in the plasma concentrations of this compound in mice dosed orally with the same formulation. What could be the cause and how can we address it?
-
Answer: High inter-animal variability is a common issue with poorly soluble compounds. The primary suspect is inconsistent drug dissolution and absorption in the gastrointestinal (GI) tract.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure your dosing formulation is a homogenous suspension or a clear solution. If it's a suspension, vortex it thoroughly before dosing each animal to ensure a consistent dose is administered.
-
Consider a Solubilizing Formulation: If you are using a simple suspension in a vehicle like carboxymethylcellulose (CMC), the dissolution rate may be the limiting factor. Switching to a formulation with better solubilizing properties, such as a co-solvent system or a lipid-based formulation, can improve consistency.
-
Control for Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs. Standardize the fasting period for all animals before dosing.
-
-
Issue 2: The in vivo efficacy of this compound does not correlate with its in vitro potency.
-
Question: this compound is very potent in our cell-based assays (low nanomolar IC50), but we are not observing the expected tumor growth inhibition in our mouse xenograft model, even at high doses. Why is this happening?
-
Answer: This discrepancy often points to insufficient drug exposure at the target tissue. The potent in vitro activity is meaningless if the drug cannot reach its target in vivo in sufficient concentrations.
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before proceeding with further efficacy studies, perform a pilot PK study to determine the plasma and tumor concentrations of this compound after oral administration. This will tell you if the drug is being absorbed and if it is distributing to the tumor tissue.
-
Optimize the Formulation for Higher Exposure: Based on the PK data, you will likely need to improve the formulation to increase drug absorption. The goal is to achieve a plasma concentration that is several-fold higher than the in vitro IC50 for a sustained period.
-
Consider an Alternative Route of Administration: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies to confirm that the compound is active in vivo when systemic exposure is achieved.
-
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound in different oral formulations to illustrate the impact of formulation strategy on bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations following a Single Oral Dose (10 mg/kg) in Mice
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| 0.5% CMC Suspension | 150 ± 45 | 4 | 980 ± 210 | 5 |
| 10% DMSO / 40% PEG 400 / 50% Saline | 850 ± 150 | 2 | 5,600 ± 950 | 28 |
| SEDDS Formulation | 2100 ± 320 | 1 | 15,800 ± 2,500 | 79 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Tumor Tissue Concentration of this compound at 6 hours Post-Dose
| Formulation | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | Tumor-to-Plasma Ratio |
| 0.5% CMC Suspension | 110 ± 30 | 85 ± 25 | 0.77 |
| SEDDS Formulation | 1500 ± 280 | 1800 ± 410 | 1.2 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a clear solution of this compound for oral administration to improve solubility.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. Vortex thoroughly. The final concentration of DMSO in the formulation should ideally be 10% or less.
-
Add PEG 400 to the solution. A common ratio of DMSO to PEG 400 is 1:4. Vortex until the solution is homogenous.
-
Slowly add sterile saline to the mixture while continuously vortexing to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may require gentle warming or sonication.
-
Administer the formulation to the animals immediately after preparation to prevent any potential for the compound to precipitate over time.
-
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration of a novel formulation.
-
Procedure:
-
Fast the mice for 4 hours prior to dosing.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples (approximately 50 µL) from a cohort of mice (typically 3-5 mice per time point) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound, a receptor tyrosine kinase inhibitor.
Caption: General experimental workflow for enhancing the in vivo bioavailability of this compound.
Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies
Disclaimer: Information regarding a specific compound named "Sae-IN-2" is not currently available in the public domain. This technical support guide has been created as a generalized framework for a hypothetical anti-cancer agent, referred to as Inhibitor-S . The principles, protocols, and troubleshooting steps outlined here are based on established knowledge of acquired drug resistance in cancer cell lines and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering similar challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Inhibitor-S, is now showing reduced responsiveness. What could be the reason?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity.[1][2][3] Common causes include:
-
Target Alteration: Mutations or modifications in the drug's target protein that prevent the inhibitor from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, rendering the inhibition of the primary target ineffective.[4][5]
-
Increased Drug Efflux: Overexpression of transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.[1][3]
-
Drug Inactivation: Metabolic changes within the cancer cells that lead to the breakdown or inactivation of the drug.[1]
-
Epigenetic Alterations: Changes in DNA methylation or histone modification that alter the expression of genes involved in drug sensitivity.[1]
Q2: How can I confirm that my cell line has developed resistance to Inhibitor-S?
A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of Inhibitor-S in your treated cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[6][7][8][9]
Q3: What are the first troubleshooting steps I should take if I suspect Inhibitor-S resistance?
A3:
-
Verify Cell Line Identity: Ensure the cell line has not been cross-contaminated. Perform cell line authentication (e.g., Short Tandem Repeat profiling).
-
Check Compound Integrity: Confirm the concentration and stability of your Inhibitor-S stock solution.
-
Perform a Dose-Response Assay: Conduct a new IC50 determination to quantify the level of resistance.[6]
-
Culture Maintenance: Review your cell culture practices. Inconsistent passaging, contamination, or extended culture periods can lead to phenotypic changes.[10]
-
Mycoplasma Contamination: Test for mycoplasma contamination, as it can alter cellular responses to drugs.[11]
Q4: What are the common signaling pathways implicated in resistance to targeted therapies?
A4: Several signaling pathways can be activated to bypass the effect of a targeted inhibitor. These often include the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][5][12] For instance, if Inhibitor-S targets a specific receptor tyrosine kinase (RTK), resistance can emerge through the amplification of a different RTK that activates these same downstream survival pathways.
Troubleshooting Guides
Problem: Significant Increase in IC50 Value for Inhibitor-S
This is a common issue indicating the development of acquired resistance. Here's a stepwise guide to investigate and potentially overcome this problem.
Step 1: Confirm and Quantify Resistance
-
Action: Perform a dose-response experiment comparing the parental cell line with the suspected resistant cell line.
-
Method: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 value for both lines.
-
Expected Outcome: A significantly higher IC50 value in the resistant line confirms resistance. A 5- to 10-fold increase is generally considered a stable resistant phenotype.[11]
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.
| Potential Mechanism | Suggested Experimental Approach | Expected Result Indicating Mechanism |
| Target Gene Mutation | Sanger sequencing or next-generation sequencing (NGS) of the target gene's coding region. | Detection of a mutation in the resistant cell line that is absent in the parental line. |
| Bypass Pathway Activation | Western blot analysis of key signaling proteins (e.g., p-Akt, p-ERK, p-STAT3). | Increased phosphorylation of downstream effectors in the resistant line, especially in the presence of Inhibitor-S. |
| Target Protein Expression | Western blot or qPCR to assess the expression level of the target protein. | Upregulation or downregulation of the target protein in the resistant line. |
| Drug Efflux Pump Overexpression | qPCR or Western blot for common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1). | Increased expression of one or more efflux pumps in the resistant cell line. |
Step 3: Strategies to Overcome Resistance
Based on the identified mechanism, you can devise strategies to re-sensitize the cells to treatment.
| Resistance Mechanism | Proposed Strategy | Rationale |
| Target Gene Mutation | Use a next-generation inhibitor that is effective against the mutated target. | Newer inhibitors are often designed to overcome known resistance mutations. |
| Bypass Pathway Activation | Combine Inhibitor-S with an inhibitor of the activated bypass pathway (e.g., a PI3K or MEK inhibitor). | Dual inhibition of both the primary target and the escape pathway can restore sensitivity. |
| Drug Efflux Pump Overexpression | Co-administer Inhibitor-S with a known efflux pump inhibitor (e.g., verapamil, tariquidar). | Blocking the pump will increase the intracellular concentration of Inhibitor-S. |
Quantitative Data Summary
The following table provides a template for summarizing IC50 data from your experiments.
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| Parental Line | Inhibitor-S | e.g., 0.5 ± 0.05 | 1.0 |
| Resistant Line | Inhibitor-S | e.g., 5.0 ± 0.4 | 10.0 |
| Resistant Line | Inhibitor-S + Inhibitor-X (Bypass Pathway) | e.g., 0.8 ± 0.07 | 1.6 |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to a targeted inhibitor.[7][13][14]
-
Initial IC50 Determination: Determine the IC50 of Inhibitor-S for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Treat the parental cells with Inhibitor-S at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).
-
Culture and Monitoring: Culture the cells in the presence of the drug. Replace the medium with fresh drug-containing medium every 2-3 days. Monitor the cells for signs of recovery (i.e., resumption of normal proliferation).
-
Dose Escalation: Once the cells have adapted and are growing steadily, passage them and increase the concentration of Inhibitor-S by approximately 25-50%.
-
Stepwise Selection: Repeat the recovery and dose-escalation steps. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before escalating.
-
Characterization: Periodically determine the IC50 of the treated population. A stable resistant phenotype is typically achieved when the IC50 is 5-10 times that of the parental line.
-
Monoclonal Selection: Isolate single-cell clones from the resistant population via limiting dilution to ensure a homogenous resistant cell line.
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Parental and resistant cell lines
-
Inhibitor-S
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed both parental and resistant cells. Allow them to adhere overnight. Treat with Inhibitor-S at a relevant concentration (e.g., the IC50 of the parental line) for a specified time (e.g., 2, 6, or 24 hours). Include untreated controls.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the activation status between parental and resistant cells, with and without treatment.
Visualizations
Caption: Bypass pathway activation as a mechanism of resistance.
Caption: Workflow for generating a drug-resistant cell line.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Cell Culture Academy [procellsystem.com]
Sae-IN-2 experimental variability and solutions
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sae-IN-2, a novel inhibitor of the Staphylococcus aureus SaeRS two-component system. The SaeRS system is a critical regulator of virulence factor expression in S. aureus.[1][2] Experimental variability is a common challenge when working with new inhibitors, and this guide is designed to help you identify potential sources of variability and provide solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to inhibit the SaeRS two-component system in Staphylococcus aureus. It likely acts by interfering with the SaeS sensor kinase's autophosphorylation or the subsequent phosphotransfer to the SaeR response regulator. By inhibiting this system, this compound is expected to downregulate the expression of numerous S. aureus virulence factors, including hemolysins, leukocidins, and proteases.[1][3][4]
Q2: What are the expected phenotypic effects of this compound on S. aureus?
A2: Treatment of S. aureus with this compound is expected to lead to a reduction in virulence, but not necessarily direct bacterial killing, as it targets a regulatory system rather than essential cellular processes. Expected effects include:
-
Decreased production of hemolysins, observable as a reduced zone of hemolysis on blood agar (B569324) plates.
-
Reduced cytotoxicity towards host immune cells, such as neutrophils and macrophages.[3][5]
-
Altered expression of SaeRS-regulated genes.[1]
Q3: Is this compound expected to have a direct bactericidal or bacteriostatic effect?
A3: this compound is primarily an anti-virulence agent and is not expected to have strong bactericidal or bacteriostatic activity on its own. Therefore, standard Minimum Inhibitory Concentration (MIC) assays may show high values or no inhibition of growth. The efficacy of this compound is better assessed through its impact on virulence factor production and its effect in in vivo infection models.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
You may be observing inconsistent results in your in vitro assays, such as variable reductions in hemolysis or cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Bacterial Growth Phase | The expression of the SaeRS system is growth phase-dependent. Always start your experiments with S. aureus cultures grown to a consistent optical density (OD) in the exponential growth phase. |
| Variability in Assay Media | Components in the culture media can affect SaeRS activity and the stability of this compound. Use a consistent and well-defined medium for all experiments. If using complex media like TSB, be aware of potential lot-to-lot variability. |
| This compound Solubility Issues | Poor solubility can lead to inconsistent effective concentrations. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into your assay medium. Visually inspect for any precipitation. |
| This compound Stability Issues | The compound may be unstable in your assay conditions (e.g., temperature, pH). Perform stability tests of this compound in your assay medium over the time course of your experiment. |
| Cell-Based Assay Variability | Inherent biological variability in cell-based assays can be a factor.[6][7] Use a consistent cell line and passage number, and ensure uniform cell seeding density.[8] |
Experimental Workflow for Troubleshooting Inconsistent MIC/Anti-Virulence Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Solubility and Stability Problems
This compound precipitates out of solution during your experiments or loses activity over time.
Possible Causes and Solutions:
| Problem | Possible Cause | Solution |
| Precipitation in Aqueous Media | This compound may have low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to avoid precipitation. Consider the use of a surfactant like Tween-80 at a low, non-bactericidal concentration. |
| Loss of Activity During Storage | The compound may be sensitive to light, temperature, or freeze-thaw cycles. | Store the stock solution in small aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Degradation in Assay Conditions | pH or enzymatic activity in the assay medium could be degrading the compound. | Assess the stability of this compound in your specific assay buffer and media over time using analytical methods like HPLC if available. |
Issue 3: Off-Target Effects
You are observing unexpected phenotypes that are not consistent with the known function of the SaeRS system.
Possible Causes and Solutions:
| Possible Cause | Solution | | :--- | :--- | :--- | | Interaction with Other Cellular Targets | this compound may have off-target effects.[9] | Test the effect of this compound in a saeRS deletion mutant of S. aureus. If the phenotype persists in the mutant, it is likely due to an off-target effect. Perform a transcriptomic analysis (RNA-seq) to identify differentially expressed genes outside the SaeRS regulon. | | Toxicity to Host Cells | The compound may be cytotoxic to the host cells used in your assays at the effective concentration. | Perform a standard cytotoxicity assay (e.g., LDH release or MTT assay) with your host cells to determine the concentration range at which this compound is non-toxic. | | Chemical-Based Effects | The physicochemical properties of the compound itself might be causing non-specific effects.[9] | Include a structurally similar but inactive analog of this compound as a negative control in your experiments to rule out non-specific effects. |
Experimental Protocols
Protocol 1: Hemolysis Assay on Blood Agar Plates
This protocol assesses the effect of this compound on the production of alpha-hemolysin (B1172582) by S. aureus.
Materials:
-
Tryptic Soy Agar (TSA) plates with 5% sheep blood
-
S. aureus culture
-
This compound stock solution
-
DMSO (vehicle control)
Procedure:
-
Grow S. aureus in Tryptic Soy Broth (TSB) to mid-exponential phase (OD600 ≈ 0.5).
-
Spread 100 µL of the culture onto a blood agar plate.
-
Aseptically place sterile paper discs onto the agar surface.
-
Pipette 10 µL of different concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) onto separate discs.
-
Pipette 10 µL of DMSO onto a control disc.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the zone of clearing (hemolysis) around each disc. A reduction in the zone of hemolysis compared to the DMSO control indicates inhibition of hemolysin production.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for SaeRS Target Gene Expression
This protocol measures the effect of this compound on the transcription of a SaeRS target gene, such as hla (alpha-hemolysin).
Materials:
-
S. aureus culture
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for hla and a housekeeping gene (e.g., gyrB)
Procedure:
-
Grow S. aureus in TSB to mid-exponential phase.
-
Add this compound at the desired concentration or DMSO as a control.
-
Incubate for a defined period (e.g., 2 hours).
-
Harvest the bacteria and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for hla and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of hla in this compound treated samples compared to the control.
Signaling Pathways and Logical Relationships
SaeRS Signaling Pathway in S. aureus
Caption: The SaeRS two-component signaling pathway in S. aureus.
Logical Relationship of this compound Action
Caption: Logical flow of the effects of this compound on S. aureus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Staphylococcus aureus Global Regulators sae and σB in Virulence Gene Expression during Device-Related Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sae two-component system of Staphylococcus aureus: sensing mechanism and impact on bacteria-phagocyte interaction [publikationen.uni-tuebingen.de]
- 4. Influence of Sae-regulated and Agr-regulated factors on the escape of Staphylococcus aureus from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Accessory Gene saeP of the SaeR/S Two-Component Gene Regulatory System Impacts Staphylococcus aureus Virulence During Neutrophil Interaction [frontiersin.org]
- 6. cellgs.com [cellgs.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Sae-IN-2 Treatment Protocols: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Sae-IN-2, a potent and selective inhibitor of the SUMO-activating enzyme (SAE). The information provided is intended to aid in the refinement of treatment protocols to mitigate potential toxicity and to offer troubleshooting strategies for common experimental challenges.
Disclaimer: this compound is a research compound, and its toxicological profile is not yet fully characterized. The information and protocols described below are based on general principles of small molecule inhibitor development and data from related compounds targeting the SUMOylation pathway. Researchers should exercise caution and conduct thorough dose-response and toxicity assessments for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the SUMO-activating enzyme (SAE), which is a critical E1 enzyme in the SUMOylation pathway.[1][2][3][4] By inhibiting SAE, this compound blocks the initiation of protein SUMOylation, a post-translational modification that regulates a wide range of cellular processes.[5][6]
Q2: What are the potential on-target toxicities associated with inhibiting the SUMOylation pathway?
A2: The SUMOylation pathway is involved in numerous critical cellular functions, including cell cycle progression, DNA damage repair, and stress response.[6][7] Inhibition of this pathway can therefore lead to on-target toxicities. Based on studies with other SUMOylation inhibitors like TAK-981, potential on-target adverse effects could include hematological toxicities (such as neutropenia and thrombocytopenia), liver enzyme elevations (ALT/AST), and immune-related adverse events.[8]
Q3: What are potential off-target effects of this compound?
A3: The off-target profile of this compound is not yet publicly available. As with any small molecule inhibitor, off-target activities can contribute to unexpected toxicities. It is crucial to perform comprehensive selectivity profiling against a panel of kinases and other relevant enzymes to identify potential off-target interactions.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my in vitro experiments?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. A standard approach is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your target of interest and the concentration that induces 50% cytotoxicity (CC50). The therapeutic window is the concentration range between the IC50 and CC50. Aim for a concentration that provides maximal target inhibition with minimal cytotoxicity.
Q5: What are the best practices for preparing and storing this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the formulation and vehicle will depend on the route of administration and should be optimized for solubility and stability.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High levels of cytotoxicity observed in cell culture.
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Perform a detailed dose-response curve to identify the optimal non-toxic concentration. Start with a broad range of concentrations, from nanomolar to micromolar, to establish the cytotoxicity profile in your specific cell line. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| On-target toxicity | The observed cytotoxicity may be an inherent consequence of inhibiting the SUMOylation pathway in your chosen cell model. Consider using cell lines with varying dependencies on the SUMOylation pathway or rescue experiments to confirm on-target effects. |
| Off-target effects | If cytotoxicity occurs at concentrations significantly different from the on-target IC50, consider the possibility of off-target effects. Compare the phenotype with that of other structurally distinct SUMOylation inhibitors. |
| Compound instability | Ensure the compound is stable in your culture medium over the course of the experiment. Degradation products could be more toxic. Perform stability studies if necessary. |
Issue 2: Lack of expected biological effect.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal concentration | Re-evaluate the dose-response curve. The effective concentration might be higher in your cell line than reported in the literature. |
| Poor cell permeability | Confirm that this compound is cell-permeable. If not, consider using a different compound or delivery method. |
| Compound degradation | Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles. |
| Incorrect experimental timing | The timing of inhibitor addition relative to stimulation or measurement may be critical. Optimize the treatment schedule. |
| Cell line resistance | The chosen cell line may have intrinsic or acquired resistance to SUMOylation inhibition. Verify target engagement by measuring the levels of SUMOylated proteins. |
In Vivo Experiments
Issue 3: Unexpected toxicity or adverse events in animal models.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range. Monitor animals closely for clinical signs of toxicity, body weight changes, and changes in food and water intake. |
| On-target toxicity | As with in vitro studies, toxicity may be due to the intended mechanism of action. Consider staggered dosing schedules to allow for recovery. Monitor relevant biomarkers of toxicity (e.g., complete blood counts, serum chemistry). |
| Vehicle-related toxicity | Run a vehicle-only control group to rule out toxicity from the formulation. |
| Pharmacokinetic issues | Poor bioavailability or rapid clearance may necessitate higher doses, which could lead to toxicity. Perform pharmacokinetic studies to understand the exposure profile of this compound in your animal model. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Replace the culture medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study begins.
-
Dose Selection: Based on in vitro data and any available literature, select a starting dose and a series of escalating doses.
-
Dosing: Administer this compound to small groups of animals (e.g., 3-5 per group) at each dose level. Include a vehicle control group.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss of body weight.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related tissue damage.
Visualizations
Caption: The SUMOylation Pathway and the Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iris.unibs.it [iris.unibs.it]
- 8. discovery.researcher.life [discovery.researcher.life]
challenges in Sae-IN-2 delivery and formulation
Welcome to the technical support center for Sae-IN-2, a potent and selective inhibitor of the SUMO Activating Enzyme (SAE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the SUMO Activating Enzyme (SAE), with an IC50 of 27.8 nM. It targets the E1 activating enzyme in the SUMOylation pathway, a critical post-translational modification process that regulates the function of numerous proteins involved in cellular processes like transcriptional regulation, cell cycle progression, and apoptosis. By inhibiting SAE, this compound disrupts the SUMOylation cascade, making it a valuable tool for cancer research and potentially other therapeutic areas where this pathway is dysregulated.[1][2][3]
Q2: What are the main challenges in working with this compound?
A2: Like many small molecule kinase inhibitors, this compound is predicted to have low aqueous solubility.[3][4] This poor solubility can lead to difficulties in achieving desired concentrations for in vitro assays and can result in low bioavailability and variable exposure in vivo.[4] Consequently, researchers may face challenges related to formulation development, achieving consistent experimental results, and translating in vitro findings to in vivo models.
Troubleshooting Guides
In Vitro Delivery
Problem: I am having trouble dissolving this compound for my cell-based assays.
Solution:
-
Solvent Selection: Start by dissolving this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Working Dilutions: For your experiments, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: If you observe precipitation upon dilution, gentle sonication of the stock solution before further dilution may help to improve dissolution.
-
Serum Concentration: The presence of serum in the cell culture medium can sometimes aid in the solubilization of hydrophobic compounds. Ensure your medium contains the appropriate concentration of fetal bovine serum (FBS) or other serum as required by your cell line.
Problem: I am observing inconsistent results in my in vitro experiments.
Solution:
-
Precipitation: The compound may be precipitating out of solution at the working concentration in your cell culture medium. Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration or explore alternative formulation strategies.
-
Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. The compound may degrade, leading to a decrease in its effective concentration. This can be evaluated by incubating this compound in the medium for various durations and then analyzing its concentration by a suitable analytical method like HPLC.
In Vivo Formulation and Delivery
Problem: How can I formulate this compound for animal studies to improve its bioavailability?
Solution:
For in vivo administration, especially for oral dosing, the poor aqueous solubility of this compound is a major hurdle. Several formulation strategies can be employed to enhance its absorption and bioavailability:[4]
-
Co-solvents: A mixture of solvents can be used to dissolve this compound. Common co-solvents for animal studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol. The final formulation must be well-tolerated by the animal species.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems can significantly improve its oral absorption.[5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate, thereby improving bioavailability.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent its crystallization and enhance its dissolution in the gastrointestinal tract.
Problem: What are the recommended routes of administration for this compound in preclinical models?
Solution:
The choice of administration route will depend on the experimental goals.
-
Intravenous (IV): For initial pharmacokinetic studies to determine parameters like clearance and volume of distribution, an IV formulation is necessary. A solubilizing agent will likely be required.
-
Oral (PO): For efficacy studies mimicking clinical administration, oral gavage is common. A formulation that enhances oral bioavailability will be critical.
-
Intraperitoneal (IP): IP injection can bypass first-pass metabolism and may lead to higher systemic exposure compared to oral administration. A well-solubilized formulation is still required to ensure complete absorption from the peritoneal cavity.
Quantitative Data Summary
Due to the limited publicly available data specific to this compound, the following table provides a general overview of formulation strategies for poorly soluble kinase inhibitors. Researchers should perform their own formulation development and characterization for this compound.
| Formulation Strategy | Key Components | Typical Route of Administration | Advantages | Disadvantages |
| Co-solvent System | PEG 400, Propylene Glycol, Ethanol, Water | IV, IP, PO | Simple to prepare, can achieve high drug loading. | Potential for precipitation upon dilution in vivo, potential for solvent toxicity. |
| Lipid-Based Formulation | Oils (e.g., sesame, corn), Surfactants (e.g., Cremophor EL, Tween 80) | PO | Enhances lymphatic transport, can reduce food effect. | More complex to develop, potential for GI side effects from surfactants. |
| Nanosuspension | This compound, Stabilizers (e.g., Poloxamer 188, PVP) | IV, PO | Increased dissolution rate and bioavailability. | Requires specialized equipment for production, potential for physical instability (particle growth). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies (General Guidance)
-
Weigh the required amount of this compound.
-
Add a primary solvent such as DMSO or N-Methyl-2-pyrrolidone (NMP) to dissolve the compound completely. Use the minimum amount necessary.
-
In a separate container, prepare the co-solvent vehicle. A common vehicle for rodent studies is a mixture of PEG 400, propylene glycol, and water. A typical ratio could be 40:10:50 (v/v/v).
-
Slowly add the dissolved this compound solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation may need to be adjusted (e.g., by increasing the proportion of the organic co-solvents).
-
Determine the pH of the final formulation and adjust if necessary, keeping in mind the stability of the compound.
-
The final formulation should be sterile-filtered before administration if given via a parenteral route.
Note: The exact composition of the co-solvent system should be optimized for this compound and the chosen animal model to ensure solubility, stability, and tolerability.
Visualizations
Caption: The SUMOylation signaling cascade inhibited by this compound.
Caption: A general experimental workflow for developing a formulation for a poorly soluble compound like this compound.
References
how to minimize Sae-IN-2 degradation in solution
Welcome to the technical support center for SMI-X. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of SMI-X in solution and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My SMI-X solution appears to be losing potency over a short period. What could be the cause?
A: Loss of potency is often due to the chemical degradation of SMI-X in solution. The primary factors influencing degradation are the solvent used, pH of the solution, storage temperature, and exposure to light and oxygen. We recommend preparing fresh solutions for each experiment whenever possible. If solutions need to be stored, please refer to our detailed storage recommendations below.
Q2: What is the recommended solvent for dissolving SMI-X?
A: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers used in cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced degradation and cellular toxicity. The stability of SMI-X can be pH-dependent; therefore, the recommended pH range for aqueous solutions is 6.0-7.5.
Q3: How should I store my SMI-X solutions to minimize degradation?
A: For optimal stability, stock solutions of SMI-X in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light.
Q4: I've observed a color change in my SMI-X solution. What does this indicate?
A: A change in the color of the solution can be an indicator of SMI-X degradation, potentially due to oxidation or photodecomposition.[1] If you observe a color change, it is advisable to discard the solution and prepare a fresh batch. To prevent this, protect your solutions from light by using amber vials or wrapping containers in aluminum foil and consider de-gassing your aqueous buffers to remove dissolved oxygen.
Q5: Are there any known incompatibilities of SMI-X with common labware or reagents?
A: While extensive compatibility studies are ongoing, we advise against using plastics that may leach contaminants. For all solution preparation and storage, we recommend using high-quality, inert materials such as borosilicate glass or polypropylene (B1209903) tubes. Avoid strong acids, bases, and aggressive oxidizing agents in your experimental setup unless they are a required part of the reaction being studied.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of SMI-X in solution. | Prepare fresh solutions for each experiment. Verify the stability of SMI-X under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
| Precipitation of SMI-X in aqueous buffer | Poor solubility of SMI-X at the working concentration. | Decrease the final concentration of SMI-X. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for your assay. Consider using a different buffer system or adding a solubilizing agent. |
| Loss of activity after freeze-thaw cycles | Degradation due to repeated temperature changes. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
| Reduced activity in assays with long incubation times | Time-dependent degradation in the assay medium. | Perform a time-course experiment to assess the stability of SMI-X in your specific assay medium. If significant degradation occurs, consider a shorter incubation time or replenishing the SMI-X solution during the experiment. |
Experimental Protocols
Protocol 1: Preparation of SMI-X Stock Solution
-
Materials: SMI-X (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid SMI-X to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of SMI-X in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of SMI-X Stability in Aqueous Buffer
This protocol provides a general framework for assessing the stability of SMI-X in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
-
Materials: SMI-X stock solution (in DMSO), aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC system with a suitable column (e.g., C18), mobile phase, and detector.
-
Procedure:
-
Prepare a working solution of SMI-X in the aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low.
-
Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system to obtain the initial peak area of SMI-X.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent SMI-X.
-
Calculate the percentage of SMI-X remaining at each time point relative to the initial time point.
-
Signaling Pathways and Workflows
Caption: Recommended workflow for the preparation and use of SMI-X solutions.
Caption: Common degradation pathways for small molecules and mitigation strategies.
References
addressing inconsistencies in Sae-IN-2 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with Sae-IN-2, a novel inhibitor of the Staphylococcus aureus SaeRS two-component system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a competitive inhibitor of the SaeS histidine kinase, a critical sensor protein in the SaeRS two-component system in Staphylococcus aureus. By binding to the ATP-binding site of SaeS, this compound prevents the autophosphorylation of SaeS and the subsequent phosphotransfer to the SaeR response regulator. This ultimately leads to the downregulation of SaeRS-controlled virulence factor expression.
Q2: We are observing inconsistent inhibition of downstream gene expression (e.g., hla, coa) with this compound treatment. What could be the cause?
A2: Inconsistent inhibition can arise from several factors. Firstly, ensure the stability and proper solubilization of this compound in your assay medium. Secondly, the growth phase of S. aureus can significantly impact the activity of the SaeRS system; ensure you are treating cultures at a consistent and appropriate growth stage (typically early to mid-exponential phase). Finally, variations in bacterial strains and the specific growth media used can alter the basal activity of the SaeRS system, thus affecting the apparent efficacy of the inhibitor.
Q3: Our cell viability assays show unexpected cytotoxicity at concentrations where this compound should be specific. Why might this be happening?
A3: While this compound is designed for specificity, off-target effects can occur, particularly at higher concentrations. It is crucial to determine the therapeutic window of the compound in your specific bacterial strain and under your experimental conditions. We recommend performing a dose-response curve to identify the optimal concentration that balances inhibitory effects with minimal cytotoxicity. Additionally, ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.
Troubleshooting Guides
Issue 1: High Variability in Reporter Gene Assay Results
Symptoms: Large error bars in luminescence or fluorescence readings from SaeRS-dependent reporter strains treated with this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Density | Ensure precise normalization of bacterial cultures to the same optical density (OD) before initiating the assay. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or water. |
| Reagent Instability | Prepare fresh solutions of this compound for each experiment. Protect the reporter substrate (e.g., luciferin) from light and repeated freeze-thaw cycles. |
| Timing of Measurements | Read plates at a consistent time point after substrate addition, as the signal can change over time. |
Issue 2: Lack of Correlation Between Inhibition of SaeR Phosphorylation and Downstream Gene Expression
Symptoms: Western blot analysis shows a decrease in phosphorylated SaeR (SaeR~P) upon this compound treatment, but quantitative PCR (qPCR) does not show a corresponding decrease in target gene transcripts.
Possible Causes & Solutions:
| Cause | Solution |
| Delayed Transcriptional Response | The inhibition of SaeR phosphorylation may not result in an immediate cessation of transcription. Perform a time-course experiment to determine the optimal endpoint for measuring both SaeR~P levels and gene expression. |
| Post-transcriptional Regulation | Target gene expression may be influenced by other regulatory mechanisms downstream of SaeRS. Consider investigating the stability of the target mRNA. |
| Compensatory Mechanisms | Prolonged inhibition of SaeRS might induce compensatory signaling pathways in the bacteria. Analyze the expression of other two-component systems. |
Experimental Protocols
Protocol 1: SaeR Phosphorylation Inhibition Assay (Western Blot)
-
Culture Preparation: Grow S. aureus cultures to the mid-exponential phase (OD600 ≈ 0.5).
-
Treatment: Aliquot cultures and treat with varying concentrations of this compound or vehicle control for 1 hour.
-
Protein Extraction: Harvest bacterial cells by centrifugation, wash with PBS, and lyse using lysostaphin (B13392391) and sonication.
-
Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of total protein on a polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated SaeR (SaeR~P) and a primary antibody for total SaeR as a loading control. Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Analysis: Quantify band intensities using densitometry software.
Protocol 2: hla Promoter-Reporter Assay
-
Strain: Use a S. aureus strain containing a plasmid with the hla promoter fused to a reporter gene (e.g., luciferase or GFP).
-
Culture Preparation: Inoculate the reporter strain in appropriate media in a 96-well plate.
-
Treatment: Add a serial dilution of this compound to the wells. Include a vehicle control and a positive control (if available).
-
Incubation: Incubate the plate at 37°C with shaking.
-
Measurement: At a predetermined time point (e.g., 6 hours), measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of the cultures.
-
Data Normalization: Normalize the reporter signal to the cell density (Reporter Signal / OD600) to account for any effects on bacterial growth.
Visualizations
Caption: SaeRS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Validation & Comparative
Comparative Analysis of SUMO-Activating Enzyme (SAE) Inhibitors
In the landscape of targeted cancer therapy, the inhibition of the SUMOylation pathway has emerged as a promising strategy. This pathway, crucial for the regulation of protein function and cellular processes, is initiated by the SUMO-activating enzyme (SAE). This guide provides a comparative overview of key SAE inhibitors, focusing on their performance based on available experimental data. Due to the limited public information on a compound designated "Sae-IN-2," this comparison will focus on two prominent and well-characterized SAE inhibitors: ML-792 and TAK-981 (Subasumstat) .
Performance Data of SAE Inhibitors
The following table summarizes the in vitro potency of ML-792 and TAK-981 against the SUMO-activating enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay EC50 (µM) | Selectivity |
| ML-792 | SAE (SUMO1) | 3[1] | 0.019 (HCT116 cells)[2] | Selective over NAE (>10,000-fold) and UAE (>33,000-fold)[1][2] |
| SAE (SUMO2) | 11[1] | |||
| TAK-981 (Subasumstat) | SAE | <10[3] | Not explicitly stated in the provided results. | Selective inhibitor of the SUMOylation enzymatic cascade.[4][5] |
Mechanism of Action
Both ML-792 and TAK-981 are mechanism-based inhibitors that target the initial step of the SUMOylation cascade catalyzed by SAE.[6][7]
TAK-981 (Subasumstat) operates by forming a covalent adduct with the SUMO protein within the active site of the SAE.[8][9][10] This action prevents the transfer of SUMO from SAE to the SUMO-conjugating enzyme Ubc9, thereby blocking the downstream conjugation of SUMO to target proteins.[8][9] This disruption of SUMOylation-mediated processes plays a key role in the proliferation, DNA repair, and survival of tumor cells.[8][9] An important aspect of TAK-981's mechanism is its ability to induce the production of type 1 interferon (IFN), which in turn activates innate immune cells and enhances anti-tumor immune responses.[4][8][9]
ML-792 is also a potent and selective SAE inhibitor.[1][7][11][12] By blocking SAE activity, it leads to a rapid decrease in total SUMOylation, which has been shown to decrease cancer cell proliferation.[7][11][12] Studies have indicated that ML-792 induces mitotic defects and impairs chromosome segregation in cancer cells.[2]
Signaling Pathway and Experimental Workflow
To understand the context of SAE inhibition, it is crucial to visualize the SUMOylation pathway.
Caption: The SUMOylation cascade and the point of intervention for SAE inhibitors.
The following diagram illustrates a general workflow for evaluating the potency of SAE inhibitors.
Caption: A generalized workflow for determining the IC50 of SAE inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison of inhibitor performance. Below are generalized methodologies for key experiments.
In Vitro SAE Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of the SAE by 50%.
Objective: To determine the IC50 value of a test compound against SAE.
Materials:
-
Recombinant human SAE1/SAE2 enzyme
-
Recombinant human SUMO1 or SUMO2 protein
-
Recombinant human Ubc9 protein
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., ML-792, TAK-981)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., specific antibodies for Western Blot, HTRF reagents)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the assay buffer, SAE enzyme, SUMO protein, and Ubc9.
-
Inhibitor Addition: Add the diluted test inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known SAE inhibitor).
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the formation of the Ubc9~SUMO thioester intermediate. This can be done using various methods:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for SUMO or Ubc9.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Use labeled SUMO and Ubc9 proteins that generate a FRET signal upon thioester formation.
-
-
Data Analysis: Quantify the signal for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14]
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Objective: To confirm the engagement of the SAE inhibitor with the SAE protein in intact cells.
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble SAE in the supernatant by Western Blot.
-
Data Analysis: A binding inhibitor will stabilize the target protein, resulting in a higher melting temperature. Plot the amount of soluble SAE against the temperature to generate a melting curve and determine the shift in melting temperature induced by the inhibitor.
Conclusion
ML-792 and TAK-981 are both highly potent and selective inhibitors of the SUMO-activating enzyme, representing valuable tools for cancer research and potential therapeutic agents. While both compounds effectively block the SUMOylation pathway, TAK-981's mechanism also involves the activation of the innate immune system, offering a multi-faceted anti-cancer approach. The choice of inhibitor for research or therapeutic development would depend on the specific context, including the cancer type and the desired downstream biological effects. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their cellular activities and in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TAK-981 - Chemietek [chemietek.com]
- 9. Subasumstat | C25H28ClN5O5S2 | CID 118628567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. adooq.com [adooq.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Unraveling the Potential of Sae-IN-2: A Comparative Guide for Researchers
For Immediate Release
In the dynamic field of drug discovery and chemical biology, the quest for potent and selective research tools is paramount. This guide provides a comprehensive validation of Sae-IN-2, a potent inhibitor of the SUMO-activating enzyme (SAE), by comparing its performance with the clinical-stage inhibitor TAK-981 (subasumstat). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the utility of this compound for their studies.
Executive Summary
This compound has been identified as a highly potent inhibitor of the human SUMO-activating enzyme (SAE), a critical enzyme in the SUMOylation pathway, with a reported half-maximal inhibitory concentration (IC50) of 27.8 nM. The SUMOylation pathway is a post-translational modification system analogous to ubiquitination and is implicated in a variety of cellular processes, including DNA repair, signal transduction, and cell cycle control. Dysregulation of this pathway has been linked to various diseases, most notably cancer, making SAE a compelling target for therapeutic intervention. This guide presents a side-by-side comparison of this compound with TAK-981, a first-in-class SAE inhibitor currently in clinical development, to validate its efficacy and selectivity as a research tool.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the available quantitative data for both this compound and TAK-981.
| Parameter | This compound (compound 6) | TAK-981 (subasumstat) | Reference |
| Target | SUMO-activating enzyme (SAE) | SUMO-activating enzyme (SAE) | [Primary Literature] |
| IC50 (SAE) | 27.8 nM | 0.5 nM (SUMO1 Transthiolation) | [Primary Literature for this compound],[1] |
| Cellular Potency | Not Available | 1.8 nM (UBC9-SUMO Target Engagement in HCT116 cells) | [1] |
| Selectivity | Not Available | >10,000-fold vs. UAE and NAE | [1] |
Note: Data for this compound is limited to the reported IC50 value. Further experimental validation is required for a more comprehensive comparison.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches for validating SAE inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro SUMO-Activating Enzyme (SAE) Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SAE.
Materials:
-
Recombinant human SAE1/SAE2 enzyme
-
SUMO-1 or SUMO-2 protein
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the recombinant SAE enzyme and SUMO protein to the wells and briefly incubate.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP produced, is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular SUMOylation Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the SUMOylation of cellular proteins.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SUMO-1, anti-SUMO-2/3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the levels of SUMOylated proteins.
Conclusion and Future Directions
This compound presents itself as a potent inhibitor of the SUMO-activating enzyme, with a reported IC50 value in the nanomolar range. This positions it as a valuable research tool for investigating the biological roles of the SUMOylation pathway. However, for a comprehensive validation, further characterization of its cellular activity and selectivity against other ubiquitin-like activating enzymes is necessary.
The provided comparative data with the clinical candidate TAK-981 highlights the benchmark for a well-characterized SAE inhibitor. Researchers utilizing this compound are encouraged to perform the described biochemical and cellular assays to generate a more complete profile of this compound and to ensure its suitability for their specific research questions. The detailed protocols and diagrams in this guide are intended to support these validation efforts and promote rigorous scientific investigation into the therapeutic potential of targeting the SUMOylation pathway.
References
Comparative Analysis of SUMO-Activating Enzyme Inhibitors: Sae-IN-2 vs. ML-792
A Detailed Guide for Researchers in Drug Discovery and Development
The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) plays a critical role in a multitude of cellular processes, including DNA repair, signal transduction, and cell cycle control. The dysregulation of SUMOylation has been implicated in various diseases, most notably cancer, making the enzymes of the SUMO pathway attractive targets for therapeutic intervention. The SUMO-activating enzyme (SAE) is the first and rate-limiting enzyme in this cascade, representing a key point for inhibition. This guide provides a comparative analysis of two potent SAE inhibitors, Sae-IN-2 and ML-792, to aid researchers in their selection and application.
Introduction to this compound and ML-792
ML-792 is a well-characterized, potent, and selective, mechanism-based inhibitor of the SUMO-activating enzyme.[1][2][3] It acts by forming a covalent adduct with SUMO in an ATP-dependent manner, which then non-covalently binds to the SAE enzyme, effectively inhibiting its function.[2] ML-792 has been instrumental in elucidating the cellular consequences of SUMOylation inhibition and has shown anti-proliferative effects in various cancer cell lines.[1][3]
This compound , also referred to as compound 6, is a more recently identified potent inhibitor of SAE.[4] Information regarding its specific mechanism of action and selectivity profile is primarily available through patent literature, specifically patent WO2024067676A1.[4] This guide consolidates the available data to facilitate a direct comparison with ML-792.
Quantitative Performance Analysis
To provide a clear comparison of the biochemical and cellular activities of this compound and ML-792, the following tables summarize the available quantitative data.
Table 1: Biochemical Potency against SUMO-Activating Enzyme (SAE)
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SAE | 27.8 | Biochemical Assay | [4] |
| ML-792 | SAE/SUMO1 | 3 | ATP–inorganic pyrophosphate (PPi) exchange | [5] |
| SAE/SUMO2 | 11 | ATP–inorganic pyrophosphate (PPi) exchange | [5] |
Table 2: Selectivity Profile against Ubiquitin-like Activating Enzymes
| Compound | NAE/NEDD8 IC50 (µM) | UAE/ubiquitin IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| ML-792 | > 32 | > 100 | [1] |
Table 3: Cellular Activity
| Compound | Cell Line(s) | Effect | Concentration | Reference |
| This compound | OVCAR3 (ovarian cancer) | Inhibition of cell viability | Data not available | [6] |
| ML-792 | MDA-MB-468, MDA-MB-231 (breast cancer), HCT116 (colon cancer), Colo-205 (colon cancer), A375 (melanoma) | Inhibition of cell proliferation, decreased cell viability | 0.001-10 µM | [1] |
| HCT116 | Inhibition of SAE and SUMO-pathway activities | 0.0007-5 µM | [1] | |
| EBV-positive B cells and nasopharyngeal carcinoma cells | Inhibition of B-cell growth, promotion of cell death | Graduated doses | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and ML-792 target the SUMO-activating enzyme (SAE), which is the initial E1 enzyme in the SUMOylation cascade. Inhibition of SAE prevents the activation of SUMO proteins (SUMO1, SUMO2, and SUMO3), thereby blocking their subsequent transfer to the E2 conjugating enzyme Ubc9 and ultimately to substrate proteins. This leads to a global reduction in protein SUMOylation.
ML-792 is a mechanism-based inhibitor that forms a SUMO-ML-792 adduct, which then binds to SAE. The detailed molecular interactions of this compound with SAE are not yet fully elucidated in publicly available literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize SAE inhibitors.
Biochemical SAE Inhibition Assay (ATP-PPi Exchange)
This assay measures the activity of SAE by quantifying the exchange of inorganic pyrophosphate (PPi) into ATP, a reaction catalyzed by the E1 enzyme during the activation of SUMO.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human SAE1/SAE2, SUMO-1 or SUMO-2, ATP, and [³²P]PPi in a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or ML-792) or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching and Detection: Stop the reaction by adding a quenching solution (e.g., perchloric acid). The [³²P]ATP formed is separated from unincorporated [³²P]PPi by charcoal binding.
-
Data Analysis: The amount of [³²P]ATP is quantified by scintillation counting. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular SUMOylation Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block protein SUMOylation within a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with various concentrations of the SAE inhibitor or DMSO for a specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and de-SUMOylase inhibitors (e.g., N-ethylmaleimide) to preserve the SUMOylated proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for SUMO-1 or SUMO-2/3 to detect global SUMOylation levels. A loading control antibody (e.g., actin or GAPDH) should also be used.
-
Data Analysis: Quantify the band intensities using densitometry. The reduction in high molecular weight SUMO conjugates indicates the inhibition of cellular SUMOylation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This type of assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Summary and Future Directions
Both this compound and ML-792 are potent inhibitors of the SUMO-activating enzyme, with ML-792 being more extensively characterized in the public domain. ML-792 demonstrates excellent potency and selectivity, making it a valuable tool for studying the biological roles of SUMOylation and as a lead compound for drug development.
This compound shows promising potency in biochemical assays. However, for a comprehensive comparative assessment, further data on its mechanism of action, selectivity against other E1 enzymes, and its effects across a broader range of cell lines are required. The primary source of information for this compound appears to be patent literature, and future peer-reviewed publications will be crucial for a more in-depth understanding of its pharmacological profile.
Researchers are encouraged to consider the available data and the specific requirements of their experimental systems when choosing an SAE inhibitor. The detailed protocols provided in this guide should facilitate the direct comparison and characterization of these and other novel SUMOylation inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controlling protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. WO2024099438A1 - ä½ä¸ºsumoæ´»åé ¶æå¶åçååç© - Google Patents [patents.google.com]
- 7. Effects of Targeting Sumoylation Processes During Latent and Induced Epstein-Barr Virus Infections Using the Small Molecule Inhibitor ML-792 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SUMO-Activating Enzyme (SAE) Inhibitors: Sae-IN-2 and TAK-981 (Subasumstat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of two inhibitors of the SUMO-Activating Enzyme (SAE): Sae-IN-2 and the clinical candidate TAK-981 (Subasumstat). The inhibition of SUMOylation, a critical post-translational modification process, has emerged as a promising therapeutic strategy in oncology.[1] This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows to aid researchers in the evaluation and potential application of these compounds.
Introduction to SAE Inhibition and the SUMOylation Pathway
The Small Ubiquitin-like Modifier (SUMO) pathway plays a crucial role in regulating a multitude of cellular processes, including transcriptional regulation, DNA repair, and cell cycle control.[1] The SUMO-Activating Enzyme (SAE), a heterodimer of SAE1 and SAE2, is the initiatory enzyme in the SUMOylation cascade. By inhibiting SAE, compounds like this compound and TAK-981 can globally reduce the SUMOylation of cellular proteins, leading to anti-tumor effects.
Below is a diagram illustrating the SUMOylation signaling pathway and the point of intervention for SAE inhibitors.
Caption: The SUMOylation Pathway and Inhibition by this compound/TAK-981.
Quantitative Data Presentation
While extensive cross-validation data for this compound in multiple models is not publicly available, its potent inhibitory activity has been established. This section compares the known in vitro activity of this compound with the more broadly characterized SAE inhibitor, TAK-981.
Table 1: In Vitro Activity of SAE Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | SUMO Activating Enzyme (SAE) | Biochemical Assay | 27.8 | Not Specified | Vendor Data |
| TAK-981 (Subasumstat) | SUMO Activating Enzyme (SAE) | Cell-based Assay | ~10 | Diffuse large B-cell lymphoma (DLBCL) cell lines (OCI-LY3, VAL, U-2932, SU-DHL10) | [2] |
| TAK-981 (Subasumstat) | SUMO Activating Enzyme (SAE) | Cell Viability Assay | OCI-AML3: <100 | Acute Myeloid Leukemia (AML) | [3] |
Table 2: In Vivo Efficacy of TAK-981 (Subasumstat)
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (OCI-LY3, U-2932) | NSG Mice | 7.5 mg/kg, twice weekly, IV | Resolution of flank tumors and improved survival. | [2] |
| Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) | NSG Mice | 7.5 mg/kg, twice weekly, IV | Delayed tumor expansion and extended survival. | [2] |
| CD20+ Lymphoma Xenograft | Mice | Not specified | Enhanced antitumor activity in combination with rituximab (B1143277). | [4] |
| Acute Myeloid Leukemia (AML) Xenograft | Mice | Not specified | Potent anti-leukemic activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of SAE inhibitors.
Protocol 1: Cellular SUMOylation Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of an inhibitor to block protein SUMOylation within a cellular context.
Materials:
-
Cancer cell lines (e.g., HCT116, OCI-LY3)
-
This compound or TAK-981
-
Cell lysis buffer (e.g., RIPA buffer) with protease and SUMO protease inhibitors (e.g., N-Ethylmaleimide - NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies (anti-SUMO1, anti-SUMO2/3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or TAK-981 for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-SUMO antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.[6]
-
Expected Outcome: A dose-dependent decrease in the high molecular weight smear of SUMO-conjugated proteins in inhibitor-treated samples compared to the vehicle control.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an SAE inhibitor in a mouse xenograft model.[7][8]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line (e.g., OCI-LY3 for lymphoma)
-
Matrigel (optional)
-
This compound or TAK-981 formulated for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization and Treatment: Randomize mice into treatment and control groups. Administer the SAE inhibitor or vehicle control according to the desired dosing schedule (e.g., intravenous, intraperitoneal).[8]
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record mouse body weight twice weekly as an indicator of toxicity.[7]
-
Monitor the overall health of the animals.
-
-
Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size or if significant toxicity is observed.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
Conclusion
This compound is a potent inhibitor of the SUMO-Activating Enzyme, demonstrating significant in vitro activity. While comprehensive cross-model validation data for this compound is currently limited, the extensive preclinical data available for another SAE inhibitor, TAK-981, highlights the therapeutic potential of targeting this pathway. The experimental protocols provided in this guide offer a framework for researchers to conduct their own validation and comparison studies of novel SAE inhibitors. Further investigation into the activity of this compound across various cancer models is warranted to fully elucidate its therapeutic potential relative to other compounds in this class.
References
- 1. What are SAE inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. The SUMOylation inhibitor subasumstat potentiates rituximab activity by IFN1-dependent macrophage and NK cell stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of cellular SUMO and SUMO-ubiquitin hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
comparative study of Sae-IN-2 and other SUMOylation inhibitors
An objective comparison of SUMO-activating enzyme (SAE) inhibitors with other modulators of the SUMOylation pathway is essential for researchers in cellular biology and drug discovery. The term "Sae-IN-2" does not correspond to a widely recognized inhibitor in scientific literature. It is presumed to be a placeholder for a selective inhibitor of the SUMO-Activating Enzyme 2 (SAE2) subunit, which forms the catalytic core of the E1 activating enzyme heterodimer (SAE1/SAE2).[1][2][3] This guide will, therefore, focus on well-characterized SAE inhibitors, such as ML-792 and TAK-981 (Subasumstat), and compare them with other classes of SUMOylation inhibitors.
The SUMOylation cascade is a critical post-translational modification process that regulates numerous cellular functions, including gene expression, DNA repair, and signal transduction.[4][5] Its dysregulation is implicated in various diseases, particularly cancer, making the enzymes in this pathway attractive therapeutic targets.[6][7]
The SUMOylation Signaling Pathway and Points of Inhibition
The SUMOylation pathway involves a sequential enzymatic cascade analogous to ubiquitination.[8][9][10] It begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme (SAE1/SAE2). The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is attached to a lysine (B10760008) residue on the target protein. This process is reversible and is countered by SUMO-specific proteases (SENPs), which remove SUMO from substrates.[5] Inhibitors have been developed to target various stages of this pathway.
Caption: The SUMOylation enzymatic cascade and points of intervention by different classes of inhibitors.
Comparative Analysis of SUMOylation Inhibitors
SUMOylation inhibitors can be broadly categorized based on their target enzyme in the pathway. The most advanced inhibitors in preclinical and clinical development target the E1 activating enzyme (SAE).
| Inhibitor Name | Target Enzyme | Mechanism of Action | IC50 / Potency | Reference |
| SAE (E1) Inhibitors | ||||
| TAK-981 (Subasumstat) | SAE1/SAE2 | Forms an irreversible covalent adduct with SUMO, catalyzed by SAE.[11] | Nanomolar potency in cellular assays.[1] | [1][11] |
| ML-792 | SAE1/SAE2 | Mechanism-based inhibitor that selectively blocks SAE activity.[1] | Nanomolar potency.[1] | [1] |
| Anacardic Acid | SAE1/SAE2 | Inhibits SUMO E1 activating enzyme.[12] | 2.2 µM | [12][13] |
| Ginkgolic Acid | SAE1/SAE2 | Potent SUMOylation inhibitor that blocks the formation of the E1-SUMO intermediate.[14] | 3.0 µM | [13][14][15] |
| Ubc9 (E2) Inhibitors | ||||
| 2-D08 | Ubc9 | Cell-permeable, mechanistically unique inhibitor of protein SUMOylation. | Not specified | [14][15] |
| GSK145A | Ubc9 | Synthetic inhibitor of Ubc9. | Not specified | [14] |
| SENP (DeSUMOylase) Inhibitors | ||||
| Momordin Ic | SENP1 | Natural triterpenoid (B12794562) saponin (B1150181) that inhibits SENP1. | Not specified | [15] |
| NSC 632839 | SENP2, USP2, USP7 | Dual deSUMOylase and deubiquitinase (DUB) inhibitor. | EC50: 9.8 µM (for SENP2) | [15] |
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy and specificity of a SUMOylation inhibitor requires a combination of in vitro and cell-based assays.
General Workflow for Inhibitor Analysis
The typical workflow involves treating cells with the inhibitor, followed by lysis, protein quantification, and analysis of SUMOylation status by immunoprecipitation and/or Western blotting.
Caption: A standard workflow for assessing the effect of an inhibitor on protein SUMOylation in cells.
Protocol 1: In Vitro SUMOylation Assay
This assay directly measures the ability of an inhibitor to block the enzymatic cascade in a controlled environment.
Materials:
-
Recombinant E1 (SAE1/SAE2), E2 (Ubc9), and SUMO proteins.[16]
-
Target substrate protein (e.g., RanGAP1).[17]
-
ATP regenerating system (50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 2 mM ATP, 10 mM creatine (B1669601) phosphate, 3.5 U/ml creatine kinase, 0.6 U/ml inorganic pyrophosphatase).[16]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.2 mM DTT).[18]
-
SDS-PAGE loading buffer.
Procedure:
-
Prepare a master mix containing the reaction buffer, ATP regenerating system, E1, E2, and SUMO-1/2/3 protein.
-
Aliquot the master mix into separate reaction tubes.
-
Add the test inhibitor at the desired final concentration to each tube. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the target substrate protein. A typical reaction volume is 20 µL.[17]
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody specific to the target protein or a SUMO isoform to detect the higher molecular weight SUMOylated species.[17]
Protocol 2: Cell-Based (In Vivo) SUMOylation Assay
This assay confirms the inhibitor's activity and permeability in a cellular context.
Materials:
-
HEK293T or other suitable cell line.
-
Plasmids for overexpressing tagged proteins (e.g., His-SUMO or Flag-SUMO) if necessary.[16]
-
Test inhibitor.
-
SUMO lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris pH 8.0, 10% glycerol, 20 mM N-ethylmaleimide (NEM) to inhibit SENPs, and protease inhibitors).[19]
-
Antibody for the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibody for SUMO-1 or SUMO-2/3 for Western blotting.
Procedure:
-
Culture cells to ~70-80% confluency. If applicable, transfect cells with expression plasmids for the target protein and/or tagged SUMO.[16]
-
Treat the cells with the desired concentrations of the SUMOylation inhibitor for a specified time (e.g., 2-6 hours).
-
Harvest the cells in cold PBS and centrifuge.
-
Lyse the cell pellet in SUMO lysis buffer on ice for 40 minutes.[19] To analyze SUMO conjugates, it is often necessary to boil the samples in a buffer containing SDS immediately after lysis to inactivate SENPs.[16]
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 RPM) for 20 minutes at 4°C.[19]
-
Incubate the supernatant with an antibody against the target protein for 2 hours to overnight at 4°C.[19]
-
Add Protein A/G beads and incubate for another 2 hours to capture the antibody-protein complexes.
-
Wash the beads vigorously 4-5 times with lysis buffer to remove non-specific binders.[19]
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer for 10 minutes at 95°C.[19]
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-SUMO antibody to detect the SUMOylated form of the target protein. A decrease in the high-molecular-weight band in inhibitor-treated samples indicates successful inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Sumoylation of SAE2 C Terminus Regulates SAE Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumoylation of SAE2 C terminus regulates SAE nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SUMOylation and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Current Status of SUMOylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are SAE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | SUMO and SUMOylation Pathway at the Forefront of Host Immune Response [frontiersin.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. SUMO-activating enzyme subunit 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro [protocols.io]
- 17. abcam.cn [abcam.cn]
- 18. Highly Sensitive Assays for Sumoylation and SUMO-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SUMOylation assays [bio-protocol.org]
Unraveling the Therapeutic Potential of Sae-IN-2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel therapeutic agents necessitates a thorough evaluation of their performance against existing alternatives. This guide provides a comprehensive framework for the validation of the therapeutic window of "Sae-IN-2," a putative inhibitor of the Staphylococcus aureus SaeRS two-component system. Due to the current lack of publicly available data for a compound specifically named "this compound," this document serves as a detailed template. Researchers can utilize this structure to organize and present their findings on this compound, facilitating a clear comparison with other anti-virulence strategies targeting the SaeRS signaling pathway.
The SaeRS two-component system is a critical regulator of virulence factor expression in S. aureus.[1][2][3] Its role in pathogenesis makes it an attractive target for the development of new antibacterial agents that aim to disarm the pathogen rather than kill it, potentially reducing the selective pressure for antibiotic resistance.[4][5][6] This guide will outline the necessary experimental data and protocols to rigorously assess the therapeutic window of an SaeRS inhibitor like this compound.
Quantitative Performance Analysis
A key aspect of validating a new therapeutic agent is the direct comparison of its efficacy and safety with established or alternative treatments. The following table provides a structure for summarizing the quantitative data for this compound and its comparators.
| Parameter | This compound | Alternative 1 (e.g., Savirin) | Alternative 2 (e.g., auranofin) | Control (e.g., Vehicle) |
| Efficacy | ||||
| Minimum Inhibitory Concentration (MIC) (µM) | Data | Data | Data | N/A |
| In vitro virulence factor inhibition (IC50, µM) | ||||
| - α-hemolysin | Data | Data | Data | N/A |
| - Coagulase | Data | Data | Data | N/A |
| Biofilm formation inhibition (EC50, µM) | Data | Data | Data | N/A |
| In vivo efficacy (e.g., murine infection model) | ||||
| - Reduction in bacterial load (log CFU) | Data | Data | Data | N/A |
| - Survival rate (%) | Data | Data | Data | Data |
| Toxicity | ||||
| Cytotoxicity (CC50 in human cell lines, µM) | Data | Data | Data | N/A |
| In vivo toxicity (e.g., LD50, mg/kg) | Data | Data | Data | N/A |
| Therapeutic Index (TI) | ||||
| (CC50 / IC50) or (LD50 / ED50) | Data | Data | Data | N/A |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of scientific findings. Below are outlined protocols for key experiments to determine the therapeutic window of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
-
Method: A standard broth microdilution method according to CLSI guidelines is used. Briefly, serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in a 96-well plate. A standardized inoculum of S. aureus (e.g., strain Newman, USA300) is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
In Vitro Virulence Factor Inhibition Assays
-
Objective: To quantify the inhibitory effect of this compound on the production of key S. aureus virulence factors regulated by the SaeRS system.
-
α-hemolysin (Hla) Inhibition Assay: S. aureus is grown in the presence of sub-MIC concentrations of this compound. The supernatant is collected, and its hemolytic activity is measured by incubating it with rabbit red blood cells. The percentage of hemolysis is determined spectrophotometrically at 540 nm. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in hemolytic activity.
-
Coagulase Inhibition Assay: S. aureus is cultured with varying concentrations of this compound. The bacterial supernatant is mixed with rabbit plasma, and the time to clot formation is measured. The concentration of this compound that doubles the clotting time is determined.
Biofilm Formation Inhibition Assay
-
Objective: To assess the ability of this compound to prevent S. aureus biofilm formation.
-
Method: S. aureus is grown in 96-well plates in a suitable medium (e.g., TSB with glucose) containing serial dilutions of this compound. After incubation for 24-48 hours, the planktonic cells are removed, and the wells are washed. The adherent biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured at 595 nm. The EC50 value is the concentration of this compound that reduces biofilm formation by 50%.
In Vivo Efficacy Model (e.g., Murine Skin Infection Model)
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of S. aureus infection.
-
Method: A specific pathogen-free mouse strain is intradermally infected with a clinical isolate of S. aureus. At a specified time post-infection, mice are treated topically or systemically with this compound, a comparator compound, or a vehicle control. After a defined treatment period, the skin lesions are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue). The survival rate of the animals is also monitored.
Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of this compound on human cell lines.
-
Method: Human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) are cultured in 96-well plates and exposed to serial dilutions of this compound for 24-72 hours. Cell viability is assessed using a standard assay such as the MTT or LDH release assay. The CC50 value, the concentration that reduces cell viability by 50%, is calculated.
Visualizing the Molecular Landscape
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: Hypothesized mechanism of this compound inhibiting the SaeRS signaling pathway.
Caption: Workflow for the validation of this compound's therapeutic window.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The SaeRS Two-Component System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Sae-IN-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for the handling and disposal of Sae-IN-2, a potent research compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled with a high degree of caution as a potentially hazardous, biologically active small molecule. The following recommendations are based on general safety protocols for potent kinase inhibitors.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[1] |
Note: Always change gloves immediately upon contamination. Disposable PPE should not be reused. Reusable PPE must be properly decontaminated after use.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.
1. Receiving and Storage:
-
Inspect the container for damage or leaks upon receipt.
-
Confirm the recommended storage conditions, typically -20°C for potent inhibitors, on the product vial or datasheet.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
2. Preparation and Handling:
-
Environment: All handling of solid this compound and the preparation of concentrated solutions must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[2]
-
Dissolution: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid. Cap the vial securely and vortex or sonicate as needed for complete dissolution.[2]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1] All waste must be treated as hazardous chemical waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Includes empty vials, contaminated gloves, pipette tips, and other disposable materials. Place in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. [2] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[4] |
All disposal practices must comply with local, state, and federal regulations. Consider using a certified waste management service for the disposal of hazardous materials.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Emergency Protocol |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator and chemical-resistant gloves, to clean the spill. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
